Ctop
Description
Structure
2D Structure
Properties
IUPAC Name |
(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWYAHWHHNCHO-KOFBULAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ctop's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ctop, a potent and selective antagonist of the μ-opioid receptor (MOR), serves as a critical tool in neuroscience research for elucidating the physiological and pathological roles of the endogenous opioid system. Its high affinity and selectivity for the MOR make it an invaluable pharmacological agent for studying opioid-mediated signaling in neuronal cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the μ-opioid receptor, its impact on downstream signaling pathways, and its receptor-independent effects on neuronal excitability. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to support advanced research and drug development endeavors.
Core Mechanism of Action: μ-Opioid Receptor Antagonism
This compound functions primarily as a competitive antagonist at the μ-opioid receptor. This means that it binds to the same site as endogenous opioids (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine, DAMGO) but does not activate the receptor. By occupying the binding site, this compound prevents the receptor from being activated by agonists, thereby blocking their downstream effects.
Quantitative Data: Binding Affinity
The affinity of this compound for the μ-opioid receptor has been quantified through radioligand binding assays. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.96 nM | μ-opioid | Not Specified | |
| Ki | >10,000 nM | δ-opioid | Not Specified |
Impact on Downstream Signaling Pathways
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways by preventing the initial receptor activation.
Inhibition of Adenylyl Cyclase
Upon agonist binding, the μ-opioid receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking agonist binding, this compound prevents this inhibition, thereby maintaining normal levels of adenylyl cyclase activity and cAMP production.
Modulation of Ion Channels
The βγ-subunits of the activated Gi/o protein can directly modulate the activity of ion channels, leading to changes in neuronal excitability.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Agonist activation of the μ-opioid receptor leads to the opening of GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. This compound blocks this agonist-induced activation of GIRK channels.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): The βγ-subunits can also inhibit N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release. This compound's antagonism at the μ-opioid receptor prevents this inhibition of VGCCs.
Signaling Pathway Diagrams
μ-Opioid Receptor-Independent Effects
Interestingly, this compound has been observed to exert effects on neuronal activity that are independent of its interaction with the μ-opioid receptor.
Enhancement of Potassium Currents
In vitro studies on rat locus coeruleus neurons have demonstrated that this compound can increase K+ currents. This effect is not blocked by opioid receptor antagonists, indicating a direct or indirect interaction with potassium channels or their modulatory proteins that is separate from the μ-opioid receptor. The specific type of potassium channel and the precise mechanism of this interaction are areas for further investigation.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
Radiolabeled μ-opioid receptor agonist (e.g., [³H]DAMGO).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer. Include a control group with only the radiolabeled ligand (total binding) and a group with the radiolabeled ligand and a high concentration of a non-specific ligand to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single neuron and to assess the effects of compounds like this compound on neuronal excitability and specific ion channel activity.
Materials:
-
Cultured neurons or acute brain slices.
-
Micropipette puller and glass capillaries.
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Micromanipulator.
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Patch-clamp amplifier and data acquisition system.
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Microscope with appropriate optics.
-
External solution (Artificial Cerebrospinal Fluid - ACSF).
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Internal solution (for the patch pipette, containing a specific ionic composition).
-
This compound and opioid agonists for perfusion.
Procedure:
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a fine tip (resistance of 3-7 MΩ). Fill the pipette with the internal solution.
-
Cell Approach: Under the microscope, carefully approach a neuron with the micropipette using the micromanipulator.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Voltage-Clamp Mode: Hold the membrane potential at a constant voltage to record the currents flowing through ion channels. To study the effect of this compound on GIRK currents, a voltage ramp protocol can be applied in the presence of an opioid agonist, and then in the co-presence of the agonist and this compound.
-
Current-Clamp Mode: Inject a known amount of current to measure changes in the membrane potential, including action potentials. The effect of this compound on neuronal firing rate can be assessed by applying a depolarizing current step before and after the application of this compound.
-
-
Drug Application: Perfuse the ACSF containing the desired concentrations of opioid agonists and/or this compound over the neuron.
-
Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of this compound on ion channel activity and neuronal excitability.
Conclusion
This compound is a powerful and highly selective tool for the in-depth study of the μ-opioid receptor system in neuronal cells. Its primary mechanism of action is the competitive antagonism of the μ-opioid receptor, leading to the blockade of agonist-induced downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of key ion channels such as GIRK and voltage-gated calcium channels. Additionally, evidence suggests a μ-opioid receptor-independent mechanism involving the enhancement of potassium currents, which contributes to its overall effect on neuronal excitability. The combination of binding assays and electrophysiological techniques provides a robust framework for quantifying the pharmacological profile of this compound and understanding its impact on neuronal function at the molecular and cellular levels. Further research to elucidate the specific potassium channels involved in its receptor-independent effects and to obtain more extensive quantitative data on its functional antagonism in various neuronal subtypes will continue to refine our understanding of this important research compound.
The Binding Affinity of CTOP for Mu-Opioid Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of CTOP, a potent and highly selective antagonist for the mu-opioid receptor (MOR). A comprehensive understanding of this interaction is critical for research into opioid pharmacology, the development of novel analgesics, and the study of addiction and tolerance. This document summarizes key quantitative binding data, details the experimental protocols used to determine these values, and illustrates the underlying molecular mechanisms.
Quantitative Analysis of this compound Binding Affinity
This compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a cyclic octapeptide that exhibits high affinity and selectivity for the mu-opioid receptor. The binding affinity of this compound is commonly quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Published data indicates that this compound is a potent antagonist with a Ki value of 0.96 nM for the mu-opioid receptor. Its selectivity is highlighted by a significantly lower affinity for the delta-opioid receptor, with a Ki value greater than 10,000 nM. This substantial difference underscores the value of this compound as a specific tool for isolating and studying mu-opioid receptor function.
For comparative purposes, the following table summarizes the binding affinity of this compound for the mu-opioid receptor.
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| This compound | Mu-Opioid | Ki | 0.96 | |
| This compound | Delta-Opioid | Ki | >10,000 |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the Ki value for an unlabeled ligand like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Principle
In this assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO, a potent mu-opioid agonist) is incubated with a preparation of cell membranes expressing the mu-opioid receptor. Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture. The amount of radioligand bound to the receptor is then measured. As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Materials
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
Unlabeled Ligand: this compound
-
Membrane Preparation: Homogenates from cells or tissues expressing mu-opioid receptors (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor, or rat brain tissue).
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Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Homogenize the membranes in ice-cold incubation buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the incubation buffer.
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In a series of microcentrifuge tubes or a 96-well plate, add the following in order:
-
Incubation buffer
-
A fixed concentration of [³H]-DAMGO (typically at a concentration close to its Kd value).
-
Increasing concentrations of this compound.
-
Membrane preparation (typically 50-100 µg of protein per tube/well).
-
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled potent opioid agonist like naloxone).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess naloxone) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathways and Mechanism of Action
Mu-Opioid Receptor Signaling
The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, such as morphine or an endogenous opioid peptide, the receptor undergoes a conformational change that activates its associated heterotrimeric G-protein (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.
The net effect of these signaling events is a reduction in neuronal excitability, which underlies the analgesic and other effects of opioid agonists.
Mu-Opioid Receptor Agonist Signaling Pathway
Antagonistic Action of this compound
As a competitive antagonist, this compound binds to the same site on the mu-opioid receptor as agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade. This blockade of agonist binding effectively inhibits the biological effects mediated by the mu-opioid receptor.
Antagonistic Action of this compound at the Mu-Opioid Receptor
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the logical workflow of the competitive binding assay described in the protocol section.
The Discovery and Synthesis of Ctop: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective μ-Opioid Receptor Antagonist
Abstract
Ctop, a synthetic octapeptide, has emerged as a critical tool in opioid research due to its high potency and selectivity as a competitive antagonist of the μ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and medicinal chemistry. This document details the solid-phase synthesis pathway of this compound, outlines key experimental protocols for its biological evaluation, and presents its effects on downstream signaling pathways. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important research compound.
Discovery and Overview
This compound, with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a somatostatin analogue that was identified as a potent and highly selective antagonist for the μ-opioid receptor.[1][2] The cyclic structure, formed by a disulfide bond between the Cysteine (Cys) and Penicillamine (Pen) residues, confers conformational rigidity, which is crucial for its high affinity and selectivity.[1] this compound is characterized by its high affinity for the μ-opioid receptor, with a Ki value of approximately 0.96 nM, while exhibiting significantly lower affinity for the δ-opioid receptor (Ki > 10,000 nM), making it an invaluable tool for distinguishing the pharmacological effects mediated by the μ-opioid receptor from those of other opioid receptor subtypes.[3][4]
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides. The general workflow for the synthesis of this compound via Fmoc-based SPPS is outlined below.
General SPPS Workflow for this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Methodologies for this compound Synthesis
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (D-Phe, Cys(Trt), Tyr(tBu), D-Trp(Boc), Orn(Boc), Thr(tBu), Pen(Trt))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diisopropyl ether
-
Acetonitrile (ACN)
-
Water (H₂O)
Protocol:
-
Resin Swelling: Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) is activated with DIC and HOBt in DMF and coupled to the deprotected resin. The reaction progress is monitored using a Kaiser test.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Pen(Trt), Thr(tBu), Orn(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe).
-
Final Fmoc Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude linear peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in a dilute aqueous solution and the pH is adjusted to ~8.5. The disulfide bond is formed by oxidation, often through air oxidation or by using an oxidizing agent like potassium ferricyanide.
-
Final Purification and Lyophilization: The cyclic this compound peptide is purified by RP-HPLC to remove any remaining impurities. The pure fractions are pooled and lyophilized to obtain the final product as a white powder.
Biological Characterization
In Vitro Receptor Binding Affinity
The affinity of this compound for opioid receptors is determined using radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| μ (mu) | [³H]DAMGO | 0.96 | [3][4] |
| δ (delta) | [³H]DPDPE | >10,000 | [3][4] |
| κ (kappa) | [³H]U-69593 | >10,000 | N/A |
Experimental Protocol: μ-Opioid Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor (e.g., rat brain homogenates or CHO cells stably expressing the human MOR).
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled μ-opioid agonist (e.g., [³H]DAMGO) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Antagonist Activity
This compound's antagonist properties in a living organism are typically assessed by its ability to block the effects of μ-opioid agonists, such as morphine.
Table 2: In Vivo Antagonist Potency of this compound
| Agonist | Animal Model | Assay | Route of Administration | ED₅₀ | Reference |
| Morphine | Mouse | Tail-flick Test | i.c.v. | ~0.1 nmol | [5] |
| Morphine | Mouse | Hot-plate Test | i.c.v. | ~0.05 nmol | N/A |
| Morphine | Mouse | Locomotor Activity | i.c.v. | ~0.5 nmol | [5] |
Experimental Protocol: Mouse Tail-Flick Test for Analgesia
-
Animal Acclimation: Mice are acclimated to the testing environment and handling.
-
Baseline Measurement: The baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source) is measured.
-
This compound Administration: this compound is administered, typically via intracerebroventricular (i.c.v.) injection, at various doses.
-
Agonist Administration: After a predetermined time, a standard dose of a μ-opioid agonist (e.g., morphine) is administered.
-
Latency Measurement: The tail-flick latency is measured again at several time points after agonist administration.
-
Data Analysis: The antinociceptive effect is expressed as the percent of maximum possible effect (%MPE). The ED₅₀ (the dose of this compound that reduces the analgesic effect of the agonist by 50%) is calculated.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). By binding to the receptor, this compound prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade.
μ-Opioid Receptor Signaling Cascade
Caption: this compound competitively antagonizes the μ-opioid receptor signaling pathway.
Upon agonist binding, the μ-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Additionally, the activated G-protein βγ subunits can directly modulate ion channels, leading to an increase in potassium efflux and a decrease in calcium influx, which hyperpolarizes the neuron and reduces neurotransmitter release.[2] this compound, by blocking agonist binding, prevents these downstream effects.
Conclusion
This compound is a cornerstone pharmacological tool for the study of the μ-opioid receptor system. Its high potency and selectivity allow for the precise dissection of μ-opioid receptor-mediated effects in vitro and in vivo. The solid-phase peptide synthesis of this compound, while complex, provides a reliable method for obtaining this crucial research compound. The experimental protocols and signaling pathway information detailed in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their studies and for the development of novel therapeutics targeting the opioid system.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 3. Effects of cholera toxin on adenylate cyclase. Studies with guanylylimidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Selective Mu-Opioid Receptor Antagonist CTOP: A Technical Guide
An In-Depth Examination of the Potent and Selective Mu-Opioid Receptor Antagonist for Researchers and Drug Development Professionals
Abstract
CTOP, a synthetic cyclic octapeptide, is a potent and highly selective antagonist of the mu (µ)-opioid receptor (MOR). Its high affinity for the MOR, coupled with significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors, has established it as a critical tool in opioid research. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and application in research settings.
Introduction
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in the analgesic and addictive properties of opioids. Selective antagonists are indispensable for elucidating the physiological and pharmacological roles of the MOR. This compound (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a somatostatin analog that has been widely adopted in the scientific community for its potent and selective blockade of the MOR. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the pharmacological properties of this compound and the methodologies for its study.
Data Presentation: Pharmacological Profile of this compound
The selectivity and potency of this compound as a µ-opioid receptor antagonist are quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constant (Ki) of this compound for the three major opioid receptor subtypes. The Ki value is inversely proportional to the binding affinity of the ligand for the receptor.
| Receptor Subtype | Radioligand | Ki (nM) | Selectivity (fold) vs. µ |
| Mu (µ) | [³H]-DAMGO | 0.96[1] | - |
| Delta (δ) | [³H]-DPDPE | >10,000[1] | >10,417 |
| Kappa (κ) | [³H]-U69,593 | Not available | Not available |
Table 2: Functional Antagonist Potency of this compound
This table will summarize the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for an antagonist (Kb) of this compound in functional assays that measure the inhibition of agonist-induced signaling.
| Functional Assay | Agonist | IC50 / Kb (nM) |
| [³⁵S]GTPγS Binding | DAMGO | Not available |
| cAMP Inhibition | Morphine | Not available |
Note: Specific IC50 or Kb values for this compound in these functional assays are not consistently reported in the readily available literature. However, qualitative data confirms its antagonistic activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a selective antagonist like this compound. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor using the selective µ-agonist radioligand [³H]-DAMGO.
Objective: To determine the Ki of this compound for the µ-opioid receptor.
Materials:
-
Membranes from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells)
-
[³H]-DAMGO (specific activity ~50 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
Non-specific binding control: Naloxone (10 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the µ-opioid receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of this compound, and 25 µL of [³H]-DAMGO (final concentration ~1 nM).
-
For total binding, add 25 µL of assay buffer instead of this compound.
-
For non-specific binding, add 25 µL of naloxone (final concentration 10 µM).
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This protocol measures the ability of this compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the µ-opioid receptor.
Objective: To determine the functional antagonist potency of this compound at the µ-opioid receptor.
Materials:
-
Membranes from cells expressing the human µ-opioid receptor
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
DAMGO (µ-opioid receptor agonist)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP (10 µM final concentration)
-
Non-specific binding control: unlabeled GTPγS (10 µM)
Procedure:
-
Pre-incubate cell membranes (~10 µg of protein) with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Add a fixed concentration of the agonist DAMGO (e.g., its EC₈₀ concentration) and incubate for another 15 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity as described in the radioligand binding assay protocol.
-
Construct a concentration-response curve for the inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound to determine its IC50 value.
Adenylyl Cyclase (cAMP) Inhibition Assay
This protocol assesses the ability of this compound to reverse the inhibition of adenylyl cyclase activity induced by a µ-opioid receptor agonist.
Objective: To measure the antagonist effect of this compound on agonist-mediated inhibition of cAMP production.
Materials:
-
Whole cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells)
-
Forskolin (adenylyl cyclase activator)
-
Morphine (µ-opioid receptor agonist)
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of morphine (e.g., its EC₈₀ concentration) in the presence of forskolin (e.g., 1 µM) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a concentration-response curve for this compound's reversal of morphine-induced inhibition of forskolin-stimulated cAMP accumulation to determine its IC50.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's function and experimental evaluation.
Signaling Pathway of the Mu-Opioid Receptor and the Action of this compound
References
In Vivo Pharmacological Properties of Ctop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ctop, a synthetic cyclic octapeptide (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity for the MOR have made it an invaluable pharmacological tool for elucidating the in vivo roles of this receptor system in a variety of physiological and pathological processes, including analgesia, reward, and dependence. This technical guide provides a comprehensive overview of the in vivo pharmacological properties of this compound, with a focus on its mechanism of action, quantitative antagonist potency, and the experimental methodologies used to characterize its effects.
Core Pharmacological Properties
This compound exerts its pharmacological effects by competitively binding to the μ-opioid receptor, thereby blocking the actions of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine). This antagonist action is central to its utility in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vivo activity, compiled from various studies. It is important to note that specific ED50 values for in vivo antagonist activity and detailed pharmacokinetic parameters for this compound are not consistently reported in the available literature. The provided data focuses on its antagonist potency as determined by pA₂ or pKB values.
| Parameter | Species | Assay | Value | Reference |
| Antagonist Potency (pKB) | Rat | Tail-Withdrawal Assay (Morphine Antagonism) | 8.9 | [1] |
| Binding Affinity (Ki) for μ-opioid receptor | Rat Brain | Radioligand Binding Assay | 0.96 nM | [2] |
| Binding Affinity (Ki) for δ-opioid receptor | Rat Brain | Radioligand Binding Assay | >10,000 nM | [2] |
Note: The pKB is the negative logarithm of the antagonist's equilibrium dissociation constant (KB), providing a measure of its potency. A higher pKB value indicates greater antagonist potency. The Ki value represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. The significant difference in Ki values for the μ and δ receptors highlights this compound's high selectivity.
Mechanism of Action: μ-Opioid Receptor Antagonism
This compound functions as a competitive antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). In its native state, the MOR, upon binding to an agonist like morphine, activates intracellular signaling cascades. This compound prevents this activation by occupying the agonist binding site without initiating a conformational change in the receptor necessary for signal transduction.
Signaling Pathway Blockade
The binding of an agonist to the μ-opioid receptor typically leads to the following intracellular events, which are effectively blocked by this compound:
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o).
-
G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.
-
By preventing the initial agonist binding, this compound abrogates this entire signaling cascade, thus antagonizing the physiological effects of μ-opioid receptor activation, such as analgesia and respiratory depression.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo assessment of this compound's pharmacological properties. The following sections describe common experimental protocols.
Intracerebroventricular (ICV) Administration
Due to its peptide nature and limited ability to cross the blood-brain barrier, this compound is often administered directly into the central nervous system via intracerebroventricular (ICV) injection in animal models.
Materials:
-
This compound (dissolved in sterile, pyrogen-free saline or artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Animal model (e.g., adult male C57BL/6 mice)
Procedure:
-
Anesthetize the mouse using isoflurane and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma), drill a small burr hole through the skull.
-
Slowly lower the injection needle to the target depth.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Allow the animal to recover in a warm environment before proceeding with behavioral testing.
Tail-Flick Test for Analgesia Antagonism
The tail-flick test is a common method to assess the analgesic effects of opioids and the antagonist properties of compounds like this compound. The test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesiometer
-
Animal model (e.g., rats or mice)
-
Opioid agonist (e.g., morphine sulfate)
-
This compound
Procedure:
-
Baseline Latency: Place the animal in the apparatus and position its tail over the heat source. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Antagonist Administration: Administer this compound (e.g., via ICV injection) at a predetermined time before the agonist challenge.
-
Agonist Administration: Administer the opioid agonist (e.g., morphine, subcutaneously or intraperitoneally).
-
Post-Treatment Latency: At various time points after agonist administration, measure the tail-flick latency again.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to prevent or reverse the increase in tail-flick latency induced by the opioid agonist. Dose-response curves can be generated to determine the potency of this compound's antagonism.
Hot Plate Test for Analgesia Antagonism
The hot plate test is another method to evaluate thermal nociception and the effects of analgesics and their antagonists. It measures the latency to a behavioral response (e.g., paw licking, jumping) when the animal is placed on a heated surface.
Materials:
-
Hot plate apparatus with a constant temperature surface (e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the animal to the hot plate
-
Animal model (e.g., mice)
-
Opioid agonist (e.g., morphine sulfate)
-
This compound
Procedure:
-
Baseline Latency: Place the mouse on the hot plate and start a timer. Record the time until the first sign of nociception (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Antagonist and Agonist Administration: Administer this compound and the opioid agonist as described for the tail-flick test.
-
Post-Treatment Latency: At specific time intervals after agonist administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: this compound's antagonist effect is demonstrated by a reduction in the latency increase caused by the opioid agonist.
Conclusion
This compound is a cornerstone pharmacological tool for the in vivo investigation of the μ-opioid receptor system. Its high potency and selectivity allow for precise interrogation of MOR-mediated functions. The experimental protocols outlined in this guide provide a framework for researchers to reliably assess the in vivo pharmacological properties of this compound and other MOR-targeting compounds. Future research providing more detailed pharmacokinetic data and standardized in vivo ED50 values will further enhance the utility of this important research compound.
References
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of CTOP
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTOP, a potent and highly selective antagonist of the μ-opioid receptor, serves as a critical tool in pharmacological research. This guide provides a comprehensive overview of its molecular architecture, chemical characteristics, and the underlying mechanisms of its biological activity. Detailed experimental methodologies for its synthesis, purification, and characterization are presented, alongside a depiction of the signaling pathway it modulates. All quantitative data have been consolidated into structured tables for ease of reference, and key processes are visualized through diagrams to facilitate a deeper understanding of this important research compound.
Molecular Structure and Chemical Properties
This compound is a cyclic octapeptide with a well-defined molecular structure that dictates its high affinity and selectivity for the μ-opioid receptor.
Primary Structure and Modifications
The amino acid sequence of this compound is D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2. Key modifications are crucial for its biological activity and stability:
-
Stereochemistry: The presence of D-amino acids (D-Phe at position 1 and D-Trp at position 4) contributes to its resistance to enzymatic degradation.
-
Cyclization: A disulfide bridge between the Cys at position 2 and the Pen (penicillamine) at position 7 forms a cyclic structure essential for its antagonist properties.
-
Non-proteinogenic Amino Acids: The inclusion of Ornithine (Orn) at position 5 and Penicillamine (Pen) at position 7 are critical for its receptor binding.
-
C-Terminal Amidation: The C-terminus is amidated, which also enhances its stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ |
| Molecular Weight | 1062.28 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water to 1 mg/ml |
| Purity | Typically ≥95% (as determined by HPLC) |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. In its natural state, the μ-opioid receptor is activated by endogenous opioids like endorphins or exogenous agonists such as morphine. This activation initiates a signaling cascade that leads to analgesia and other physiological effects. This compound exerts its effect by binding to the receptor without initiating this cascade, thereby blocking agonists from binding and activating the receptor.
Receptor Binding Affinity
This compound exhibits high affinity and remarkable selectivity for the μ-opioid receptor over other opioid receptor subtypes. This is quantified by its inhibition constant (Ki), which is a measure of its binding affinity.
| Receptor Subtype | Ki (nM) |
| μ-opioid receptor | 0.96 |
| δ-opioid receptor | >10,000 |
Data obtained from competitive radioligand binding assays.
Signaling Pathway
The μ-opioid receptor is coupled to an inhibitory G-protein (Gαi/o). Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking agonist binding, this compound prevents this inhibition of adenylyl cyclase, thereby maintaining basal levels of cAMP.
Caption: μ-Opioid receptor signaling pathway antagonized by this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Caption: General workflow for the solid-phase synthesis of this compound.
Methodology:
-
Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt in the presence of N-methylmorpholine) and coupled to the free amine on the resin.
-
Wash: The resin is washed with DMF to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each amino acid in the this compound sequence.
-
On-Resin Cyclization: Selective deprotection of the thiol protecting groups on Cys and Pen is performed, followed by on-resin oxidation to form the disulfide bridge.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Competitive Radioligand Binding Assay
The binding affinity (Ki) of this compound for the μ-opioid receptor is determined using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used for the binding assay.
-
Incubation: A constant concentration of a radiolabeled μ-opioid receptor agonist (e.g., [³H]-DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound remains an indispensable tool for the study of the μ-opioid receptor system. Its well-characterized molecular structure and chemical properties, coupled with its high selectivity, allow for precise pharmacological interrogation of opioid-mediated signaling pathways. The detailed protocols provided herein offer a foundation for the synthesis and functional characterization of this compound and related peptides, facilitating further research into the complex roles of the μ-opioid receptor in health and disease.
An In-depth Technical Guide to the Hedgehog Signaling Pathway and its Modulation
Note: This guide focuses on the Hedgehog (Hh) signaling pathway. The term "Ctop signaling pathway" does not correspond to a recognized signaling cascade in current scientific literature and is presumed to be a typographical error. The Hedgehog pathway has been selected as a representative topic due to its critical role in development and disease, and as a significant target for therapeutic intervention, aligning with the interests of researchers, scientists, and drug development professionals.
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1][2] In adult organisms, the Hh pathway is generally inactive but can be reactivated for tissue maintenance and repair.[3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, such as basal cell carcinoma and medulloblastoma, making it a key target for drug development.[1][4]
Core Mechanism of the Hedgehog Signaling Pathway
The canonical Hh signaling pathway is primarily mediated through a series of protein interactions centered around the primary cilium, a microtubule-based organelle that acts as a signaling hub. The key molecular players include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched (PTCH), the G protein-coupled receptor-like protein Smoothened (SMO), and the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[1][5]
In the "Off" State (Absence of Hh Ligand):
In the absence of a Hedgehog ligand, the PTCH receptor is localized to the primary cilium and actively inhibits SMO, preventing its entry into the cilium.[3][5] In the cytoplasm, a protein complex containing Suppressor of Fused (SUFU) binds to and sequesters the GLI transcription factors. This complex facilitates the phosphorylation of GLI2 and GLI3 by protein kinase A (PKA), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β).[6] Phosphorylation targets GLI2 and GLI3 for proteolytic cleavage into their repressor forms (GLI-R).[6] These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.[6]
References
- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. news-medical.net [news-medical.net]
In Vitro Characterization of Ctop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ctop, a synthetic cyclic octapeptide, is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in opioid research, aiding in the elucidation of MOR function and the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding properties and the experimental protocols used to assess its functional antagonism.
Biochemical and Biophysical Properties
This compound is a somatostatin analog with the sequence D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2. Its cyclic structure, formed by a disulfide bond between the cysteine and penicillamine residues, is crucial for its high affinity and selectivity for the MOR.
Quantitative Data Summary
The in vitro characterization of this compound has primarily focused on its binding affinity for the μ-opioid receptor. While its antagonist activity in functional assays is well-established, specific IC50 and pA2 values are not consistently reported across the public literature.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | μ-opioid receptor (MOR) | 0.96 nM | Radioligand Binding Assay | [1][2] |
| Selectivity | δ-opioid receptor (DOR) | >10,000 nM | Radioligand Binding Assay | [1][2] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.
Objective: To measure the ability of this compound to displace a radiolabeled MOR agonist, such as [³H]DAMGO, from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-MOR or HEK293-MOR cells)
-
[³H]DAMGO (tritiated [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
This compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a series of tubes, incubate a constant concentration of cell membranes and [³H]DAMGO with increasing concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]DAMGO). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
Objective: To determine the potency of this compound in inhibiting the stimulation of [³⁵S]GTPγS binding to G-proteins by a MOR agonist (e.g., DAMGO).
Materials:
-
Cell membranes from MOR-expressing cells
-
[³⁵S]GTPγS (guanosine 5'-O-[γ-thio]triphosphate, labeled with sulfur-35)
-
DAMGO
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
Glass fiber filters or SPA beads
-
Scintillation counter or appropriate detector for SPA beads
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with various concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of DAMGO to stimulate the receptor.
-
GTPγS Binding: Add [³⁵S]GTPγS and incubate to allow for binding to the activated Gα subunits. GDP is included to suppress basal binding.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or scintillation proximity assay (SPA) beads.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50 value. A Schild analysis can be performed by measuring the rightward shift of the DAMGO concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value, which is a measure of antagonist potency.
cAMP Accumulation Assay
This assay assesses the ability of this compound to counteract the agonist-mediated inhibition of adenylyl cyclase.
Objective: To measure the antagonistic effect of this compound on the inhibition of forskolin-stimulated cAMP production by a MOR agonist.
Materials:
-
Whole cells expressing the μ-opioid receptor
-
Forskolin (an adenylyl cyclase activator)
-
MOR agonist (e.g., DAMGO)
-
This compound
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)
Procedure:
-
Cell Plating: Plate MOR-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of a MOR agonist followed by forskolin to stimulate cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a suitable detection kit.
-
Data Analysis: Determine the IC50 of this compound for the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the MOR.
Objective: To quantify the antagonistic effect of this compound on agonist-mediated β-arrestin-MOR interaction.
Materials:
-
Cells co-expressing MOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
MOR agonist (e.g., DAMGO)
-
This compound
-
Substrate for the reporter enzyme or imaging system for fluorescence detection.
Procedure:
-
Cell Seeding: Seed the engineered cells in a multi-well plate.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Challenge: Add a fixed concentration of a MOR agonist to induce β-arrestin recruitment.
-
Signal Detection: After an incubation period, measure the signal generated by the reporter system (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the inhibition of the agonist-induced signal against the concentration of this compound to determine its IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the μ-opioid receptor and the workflows of the described experimental assays.
Caption: MOR Signaling Pathway and this compound's Mechanism of Action.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the μ-opioid receptor system. Its high affinity and selectivity, as determined by radioligand binding assays, are well-documented. The functional assays described in this guide provide a robust framework for quantifying its antagonistic properties by measuring its impact on G-protein activation, downstream second messenger signaling, and receptor regulatory processes like β-arrestin recruitment. While specific functional potency values for this compound are not uniformly reported, the methodologies outlined here are standard in the field and can be readily applied to further characterize this compound and novel MOR ligands.
References
Ctop: A Comprehensive Technical Guide to its Biological Functions and Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ctop, a potent and highly selective antagonist of the μ-opioid receptor (MOR), serves as a critical tool in opioid research and drug development. Its ability to competitively block the effects of MOR agonists has facilitated a deeper understanding of opioid-mediated signaling and physiology. This document provides an in-depth technical overview of this compound, encompassing its biological functions, quantitative pharmacological data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Biological Functions and Effects
This compound is a cyclic octapeptide that acts as a competitive antagonist at the μ-opioid receptor. Its primary biological function is the selective blockade of this receptor, thereby inhibiting the physiological and pharmacological effects of endogenous and exogenous MOR agonists, such as endorphins and morphine.
Key in vitro effects:
-
High-affinity and selective binding to MOR: this compound exhibits a high affinity for the μ-opioid receptor with Ki values typically in the low nanomolar range, while showing significantly lower affinity for δ and κ-opioid receptors.[1][2]
-
Antagonism of agonist-induced signaling: this compound effectively blocks the downstream signaling cascades initiated by MOR agonists. This includes the inhibition of adenylyl cyclase activity, leading to a reversal of the agonist-induced decrease in cyclic AMP (cAMP) levels. It also prevents agonist-mediated recruitment of β-arrestin and the subsequent activation of signaling pathways like the extracellular signal-regulated kinase (ERK) cascade.
Key in vivo effects:
-
Antagonism of morphine-induced analgesia: Central administration of this compound dose-dependently reverses the analgesic effects of morphine in various pain models, such as the tail-flick and hot-plate tests.[3][4]
-
Induction of withdrawal symptoms: In subjects chronically treated with MOR agonists like morphine, this compound can precipitate withdrawal symptoms, including hypothermia and weight loss, demonstrating its ability to block tonic opioid receptor activation.[3]
-
Modulation of dopamine release: By blocking MORs in the ventral tegmental area (VTA), this compound can increase extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and addiction.[5] This leads to an enhancement of locomotor activity.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference |
| μ (mu) | [3H]DAMGO | Rat brain | Rat | 0.96 | [1][2] |
| δ (delta) | [3H]DPDPE | Rat brain | Rat | >10,000 | [1][2] |
| μ (mu) | [3H]DAMGO | HEK293 cells expressing human MOR | Human | 15.06 | [6] |
Table 2: Functional Antagonism of this compound
| Assay | Agonist | Cell Line/Tissue | Species | IC50 (nM) | Effect Measured | Reference |
| cAMP accumulation | DAMGO | CHO-hMOR | Human | 2.1 | Inhibition of forskolin-stimulated cAMP | [7] |
| β-arrestin recruitment | DAMGO | U2OS-hMOR | Human | 10-100 (approx.) | Inhibition of agonist-induced β-arrestin 2 recruitment | [1][4] |
| GTPγS binding | DAMGO | CHO-K1 hMOR | Human | Not explicitly stated for this compound, but used to determine agonist potency | Stimulation of [35S]GTPγS binding | [7] |
Signaling Pathways
This compound exerts its effects by competitively binding to the orthosteric site of the μ-opioid receptor, thereby preventing the binding and subsequent activation by agonists. This blockade has significant consequences for intracellular signaling pathways.
-
Gαi/o-protein coupled signaling: Upon agonist binding, the MOR typically couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This compound prevents this coupling, thereby maintaining basal or reversing agonist-suppressed cAMP levels.
-
β-arrestin-mediated signaling: Agonist-activated MORs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment desensitizes G protein signaling and can also initiate G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway. This compound's antagonism prevents these conformational changes in the receptor, thus blocking β-arrestin recruitment and its downstream consequences.
Detailed Experimental Protocols
Radioligand Binding Assay for MOR Affinity
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the μ-opioid receptor using [3H]DAMGO as the radioligand.
-
Materials:
-
Rat brain tissue or cells expressing MOR (e.g., HEK293-hMOR).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]DAMGO (specific activity ~40-60 Ci/mmol).
-
Non-specific binding control: Naloxone (10 µM).
-
This compound solutions of varying concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from rat brain or MOR-expressing cells.
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]DAMGO to all wells at a final concentration close to its Kd (e.g., 1-2 nM).
-
Add 100 µL of membrane preparation to each well.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Tail-Flick Test for Analgesia
This protocol describes the use of the tail-flick test to assess the antagonist effect of this compound on morphine-induced analgesia in rats.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Tail-flick apparatus with a radiant heat source.
-
Morphine sulfate solution.
-
This compound solution.
-
Vehicle (e.g., saline).
-
-
Procedure:
-
Acclimate rats to the testing room and handling for at least 30 minutes before the experiment.
-
Gently restrain the rat and place its tail over the radiant heat source of the tail-flick apparatus.
-
Measure the baseline tail-flick latency by activating the heat source and recording the time until the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer this compound (e.g., intracerebroventricularly, i.c.v.) or vehicle.
-
After a predetermined time (e.g., 15 minutes), administer morphine (e.g., subcutaneously, s.c.) or vehicle.
-
Measure the tail-flick latency at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) for each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the this compound-treated and vehicle-treated groups to determine the antagonistic effect of this compound.
-
In Vitro cAMP Accumulation Assay
This protocol outlines a method to measure the ability of this compound to antagonize the inhibitory effect of a MOR agonist (e.g., DAMGO) on forskolin-stimulated cAMP accumulation in cells expressing the MOR.
-
Materials:
-
CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin solution.
-
DAMGO solution.
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the hMOR-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add a fixed concentration of DAMGO (e.g., its EC80 for cAMP inhibition) to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of this compound to generate a dose-response curve for the antagonism.
-
Determine the IC50 value of this compound for the reversal of DAMGO-induced inhibition of cAMP accumulation.
-
Conclusion
This compound remains an indispensable pharmacological tool for the study of the μ-opioid receptor system. Its high potency and selectivity allow for the precise dissection of MOR-mediated biological processes, both in vitro and in vivo. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology, facilitating further investigation into the complex roles of the μ-opioid receptor in health and disease.
References
- 1. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 2. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ctop in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ctop, a potent and selective μ-opioid receptor (MOR) antagonist, in competitive binding assays. Detailed protocols for both radioligand and fluorescent assays are presented, along with data interpretation guidelines and an overview of the associated signaling pathways.
Introduction to this compound
This compound (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a synthetic octapeptide that acts as a highly selective competitive antagonist for the μ-opioid receptor. Its high affinity and selectivity make it an invaluable tool for researchers studying the pharmacology of opioid receptors, screening new opioid ligands, and characterizing the functional effects of MOR activation and inhibition. In competitive binding assays, this compound is used to determine the affinity (Ki) of unlabeled test compounds for the μ-opioid receptor by measuring their ability to displace a labeled ligand.
Core Principles of Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology used to determine the binding affinity of a ligand (the "competitor" or "test compound") for a receptor. The assay relies on the competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound for binding to the receptor. By measuring the concentration of the unlabeled compound required to inhibit the binding of the labeled ligand by 50% (IC50), the inhibitory constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the competitor for the receptor.
A lower Ki value indicates a higher binding affinity. The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
-
[L] is the concentration of the labeled ligand.
-
Kd is the equilibrium dissociation constant of the labeled ligand for the receptor.
Quantitative Data for this compound
The binding affinity of this compound for the μ-opioid receptor has been determined in numerous studies. The following table summarizes representative quantitative data.
| Labeled Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference Species |
| [3H]DAMGO | Rat brain membranes | 0.96 | - | Rat |
| [3H]DAMGO | CHO cells expressing human MOR | - | 9.9 | Human |
| [3H]Diprenorphine | Rat brain membranes | ~1-5 | - | Rat |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, its concentration, the tissue or cell preparation, and buffer composition.
Experimental Protocols
Radioligand Competitive Binding Assay Using this compound and [3H]DAMGO
This protocol describes the determination of the binding affinity of a test compound for the μ-opioid receptor using this compound as a reference competitor against the radiolabeled agonist [3H]DAMGO.
Materials:
-
Membrane preparation from cells or tissues expressing μ-opioid receptors (e.g., rat brain, CHO-hMOR cells).
-
[3H]DAMGO (specific activity ~30-60 Ci/mmol).
-
This compound (unlabeled).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Naloxone (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]DAMGO (final concentration ~1 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]DAMGO, 50 µL of Naloxone (final concentration 10 µM), and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of [3H]DAMGO, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M), and 100 µL of membrane preparation.
-
Test Compound Competition: 50 µL of [3H]DAMGO, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound or test compound) concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Fluorescent Competitive Binding Assay Using this compound
This protocol outlines a fluorescent binding assay to determine the affinity of a test compound for the μ-opioid receptor using this compound as a competitor against a fluorescently labeled opioid ligand.
Materials:
-
Cells expressing μ-opioid receptors (e.g., HEK293 or CHO cells).
-
Fluorescently labeled MOR ligand (e.g., a fluorescent derivative of naltrexone or DAMGO).
-
This compound (unlabeled).
-
Test compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
-
Fixative (optional): 4% paraformaldehyde in PBS.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader or high-content imaging system.
Protocol:
-
Cell Seeding: Seed cells expressing MOR into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Setup:
-
Wash the cells once with assay buffer.
-
Prepare serial dilutions of this compound and the test compound in assay buffer.
-
Add 50 µL of the fluorescent ligand solution (at a concentration close to its Kd) to each well.
-
Add 50 µL of the competitor solutions (this compound or test compound) or buffer (for total binding) to the respective wells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.
-
Washing: Gently wash the cells three times with ice-cold assay buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Add 100 µL of assay buffer to each well and measure the fluorescence intensity using a plate reader. Alternatively, for imaging-based analysis, fix the cells with 4% paraformaldehyde before imaging.
-
Data Analysis:
-
Determine specific binding by subtracting the background fluorescence (from wells with a high concentration of unlabeled ligand) from the total fluorescence.
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Calculate the IC50 and Ki values as described for the radioligand assay.
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Agonist binding to the MOR initiates a signaling cascade with several key downstream effects. This compound, as a competitive antagonist, blocks these effects by preventing agonist binding.
Ctop in Calcium Imaging: Application Notes and Protocols for Researchers
For Immediate Release
Application Notes
Introduction
Ctop, a potent and highly selective µ-opioid receptor antagonist, serves as a critical tool in neuroscience and pharmacology research. Its ability to specifically block the effects of endogenous and exogenous µ-opioid receptor agonists allows researchers to dissect the role of this receptor system in various physiological and pathological processes. When combined with calcium imaging, a technique that allows for the visualization of intracellular calcium dynamics as a proxy for neuronal activity, this compound enables the precise investigation of µ-opioid receptor-mediated signaling cascades.[1] These application notes provide a comprehensive overview of the use of this compound in calcium imaging experiments, including its mechanism of action, experimental considerations, and detailed protocols for its application.
Mechanism of Action
This compound is a somatostatin-derived cyclic octapeptide. It functions as a competitive antagonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the µ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These events collectively lead to a decrease in neuronal excitability and a reduction in neurotransmitter release. By binding to the µ-opioid receptor without activating it, this compound prevents both endogenous opioids (e.g., endorphins) and exogenous agonists (e.g., morphine) from eliciting these downstream effects. In calcium imaging experiments, this antagonism is often observed as the prevention or reversal of an agonist-induced decrease in intracellular calcium levels.
Applications in Calcium Imaging
The primary application of this compound in calcium imaging is to pharmacologically validate the involvement of µ-opioid receptors in an observed physiological response. Specific applications include:
-
Confirming Receptor Specificity: Demonstrating that the effect of a µ-opioid agonist on intracellular calcium is blocked or reversed by this compound confirms that the effect is mediated by µ-opioid receptors.
-
Investigating Endogenous Opioid Tone: By applying this compound alone, researchers can investigate whether there is a tonic, or persistent, activation of µ-opioid receptors by endogenous opioids that is influencing basal calcium dynamics.
-
Elucidating Neural Circuitry: In studies of neural circuits, this compound can be used to determine if the modulation of a specific neuronal population's activity by an experimental manipulation is dependent on µ-opioid receptor signaling.
-
Drug Screening and Development: this compound can be used as a reference compound in high-throughput calcium imaging screens to identify and characterize new µ-opioid receptor agonists and antagonists.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Receptor Type | Species | Notes |
| Ki | 0.96 nM | µ-opioid | Rat | Ki value represents the inhibitory constant, indicating high affinity for the µ-opioid receptor. |
| Ki | >10,000 nM | δ-opioid | Rat | Demonstrates high selectivity for the µ-opioid receptor over the δ-opioid receptor. |
| Effective Concentration | 100 nM - 1 µM | µ-opioid | Varies | The effective concentration in cellular or tissue-based assays can vary depending on the specific experimental conditions, including the concentration of the agonist being antagonized. A concentration of 1 µM is often used to ensure complete blockade. |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the µ-opioid receptor signaling pathway and a typical experimental workflow for using this compound in a calcium imaging experiment.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound in Calcium Imaging.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the this compound in nuclease-free water to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW: 1062.28 g/mol ), add 941.4 µL of water.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
2. In Vitro Calcium Imaging Protocol for Cultured Neurons
This protocol describes the use of this compound to antagonize the effects of a µ-opioid agonist in cultured neurons loaded with a chemical calcium indicator.
-
Materials:
-
Cultured neurons on coverslips
-
Calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
µ-opioid agonist (e.g., DAMGO)
-
This compound stock solution (1 mM)
-
Fluorescence microscope equipped for live-cell imaging
-
-
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Incubate the neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 15 minutes at room temperature before imaging.
-
-
Imaging:
-
Place the coverslip in the imaging chamber on the microscope stage and perfuse with HBSS.
-
Identify a field of view with healthy neurons.
-
Acquire a baseline fluorescence recording for 2-5 minutes.
-
Apply the µ-opioid agonist (e.g., 1 µM DAMGO) and record the change in fluorescence. A decrease in spontaneous calcium transients is expected.
-
After observing a stable effect of the agonist, apply this compound (final concentration 1 µM) in the continued presence of the agonist.
-
Record the fluorescence to observe the reversal of the agonist's effect.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Compare the frequency and amplitude of calcium events before agonist application, after agonist application, and after the addition of this compound.
-
-
3. Protocol for Two-Photon Calcium Imaging in Brain Slices
This protocol outlines the use of this compound during two-photon imaging of genetically encoded calcium indicators (GECIs) in acute brain slices.
-
Materials:
-
Acute brain slices from an animal expressing a GECI (e.g., GCaMP)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
µ-opioid agonist (e.g., morphine)
-
This compound stock solution (1 mM)
-
Two-photon microscope with a perfusion system
-
-
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute brain slices (250-300 µm thick) using a vibratome in ice-cold cutting solution.
-
Allow slices to recover in aCSF at 32-34°C for at least 1 hour.
-
-
Imaging:
-
Transfer a slice to the recording chamber of the two-photon microscope and perfuse with aCSF at a constant flow rate.
-
Identify the target brain region and GCaMP-expressing neurons.
-
Record baseline neuronal activity for 5-10 minutes.
-
Bath-apply the µ-opioid agonist (e.g., 10 µM morphine) and record the change in neuronal activity.
-
Following a stable agonist effect, co-apply this compound (final concentration 1 µM) with the agonist.
-
Continue recording to determine if this compound blocks the effect of the agonist.
-
-
Data Analysis:
-
Perform motion correction on the image series if necessary.
-
Use an appropriate algorithm to identify and extract fluorescence traces from individual neurons.
-
Analyze changes in the frequency, amplitude, and duration of calcium transients in response to the pharmacological manipulations.
-
-
Troubleshooting
-
No effect of this compound:
-
Concentration: Ensure the concentration of this compound is sufficient to antagonize the concentration of the agonist used. A 10-fold higher concentration of the antagonist is a good starting point.
-
Receptor Expression: Confirm that the cells or tissue being studied express µ-opioid receptors.
-
Compound Stability: Check the age and storage conditions of the this compound stock solution.
-
-
Toxicity:
-
High concentrations of any pharmacological agent can have off-target effects. Perform dose-response curves to determine the lowest effective concentration. Ensure proper washing steps to remove residual compounds.
-
This compound is an indispensable tool for researchers utilizing calcium imaging to study µ-opioid receptor function. Its high potency and selectivity allow for the confident pharmacological dissection of µ-opioid-mediated signaling. The protocols and information provided herein serve as a guide for the successful implementation of this compound in a variety of calcium imaging experimental paradigms.
References
Application Notes and Protocols for Ctop Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ctop is a potent and highly selective antagonist of the μ-opioid receptor (MOR).[1][2][3][4] This tetrapeptide plays a crucial role in neuroscience research by allowing for the specific blockade of MOR-mediated effects, thus enabling the elucidation of the receptor's role in various physiological and pathological processes. In behavioral neuroscience, this compound is an invaluable tool for investigating the endogenous opioid system's involvement in pain perception, reward, motivation, and motor control.
The primary mechanism of action of this compound is its competitive binding to the μ-opioid receptor, thereby preventing the binding of endogenous opioids (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine).[5][6] Activation of the MOR by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), the opening of potassium channels, and the closing of calcium channels.[5][7] This cascade of events results in neuronal hyperpolarization and reduced neuronal excitability. By blocking these effects, this compound can reverse or prevent opioid-induced analgesia, euphoria, and respiratory depression.
Behavioral studies utilizing this compound often aim to understand the consequences of μ-opioid receptor blockade. For instance, this compound has been shown to antagonize morphine-induced analgesia and hypermotility.[1][3] Furthermore, it can influence dopamine levels in the nucleus accumbens and affect locomotor activity.[1][3] These application notes and protocols provide detailed methodologies for conducting key behavioral experiments to assess the effects of this compound.
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway
dot
Caption: μ-Opioid receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Behavioral Assays
dot
Caption: General experimental workflow for this compound behavioral studies.
Experimental Protocols
Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol describes the administration of this compound directly into the cerebral ventricles of mice, a common route for central nervous system-acting drugs.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, scissors, forceps)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Heating pad
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and secure the mouse in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the scalp with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle. A common target for mice is approximately:
-
Anterior/Posterior (AP): -0.2 mm from bregma
-
Medial/Lateral (ML): ±1.0 mm from the midline
-
Dorsal/Ventral (DV): -2.5 mm from the skull surface
-
-
Drill a small hole through the skull at the determined coordinates.
-
-
Injection:
-
Load the Hamilton syringe with the this compound solution (typically 1-5 µL).
-
Slowly lower the needle to the target DV coordinate.
-
Infuse the this compound solution at a rate of approximately 0.5 µL/min.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required by institutional guidelines.
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
House mice individually after surgery to prevent injury.
-
Monitor the animal's recovery for several days.
-
Hot Plate Test for Analgesia
This test measures the latency of a mouse to react to a thermal stimulus, providing an indication of nociceptive threshold. This compound is used to antagonize the analgesic effects of an opioid agonist.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (typically set to 55 ± 0.5°C).
-
Plexiglas cylinder to confine the mouse to the hot plate surface.
-
Timer.
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Place each mouse on the unheated hot plate for a brief period to acclimate them to the apparatus.
-
-
Baseline Measurement:
-
Set the hot plate temperature to 55°C.
-
Place a mouse on the hot plate within the Plexiglas cylinder and start the timer.
-
Observe the mouse for nociceptive responses, such as hind paw licking, flicking, or jumping.[8][9][10]
-
Stop the timer at the first sign of a nociceptive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond by the cut-off time, remove it and assign the cut-off time as its latency.[8][9]
-
-
Drug Administration and Testing:
-
Administer the opioid agonist (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous).
-
At the appropriate time before the peak effect of the agonist, administer this compound or vehicle (e.g., ICV).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement.
-
Data Presentation:
| Treatment Group | N | Baseline Latency (s) | 15 min Post-injection Latency (s) | 30 min Post-injection Latency (s) | 60 min Post-injection Latency (s) | 90 min Post-injection Latency (s) |
| Vehicle + Saline | ||||||
| Vehicle + Morphine | ||||||
| This compound + Morphine |
Tail-Flick Test for Analgesia
This test measures the time it takes for a mouse to flick its tail away from a radiant heat source, providing another measure of nociceptive threshold.
Apparatus:
-
Tail-flick apparatus with a radiant heat source and an automated timer.
-
Mouse restrainer.
Procedure:
-
Habituation:
-
Acclimatize the mice to the testing room and the restrainer before the experiment.
-
-
Baseline Measurement:
-
Gently place the mouse in the restrainer.
-
Position the tail over the radiant heat source.
-
Activate the heat source and the timer.
-
The timer will automatically stop when the mouse flicks its tail. This is the baseline latency.[11][12]
-
A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[6]
-
-
Drug Administration and Testing:
-
Administer the opioid agonist and this compound or vehicle as described in the Hot Plate Test protocol.
-
At predetermined time points, measure the tail-flick latency.
-
Data Presentation:
| Treatment Group | N | Baseline Latency (s) | 15 min Post-injection Latency (s) | 30 min Post-injection Latency (s) | 60 min Post-injection Latency (s) | 90 min Post-injection Latency (s) |
| Vehicle + Saline | ||||||
| Vehicle + Morphine | ||||||
| This compound + Morphine |
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Apparatus:
-
A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller central chamber.[13][14]
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.[13]
-
Record the time spent in each of the two outer chambers. This establishes the baseline preference.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
-
Conditioning:
-
This phase typically occurs over 4-8 days.
-
On conditioning days, the procedure is divided into two sessions separated by several hours.
-
Session 1 (Drug Pairing): Administer the drug of interest (e.g., an opioid agonist to induce a preference, or this compound to block that preference) and confine the mouse to one of the outer chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber can be biased (pairing the drug with the initially non-preferred chamber) or unbiased (random assignment).[15]
-
Session 2 (Vehicle Pairing): Administer the vehicle and confine the mouse to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test):
-
The day after the final conditioning session, place the mouse in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15-30 minutes.
-
Record the time spent in each of the two outer chambers.
-
Data Presentation:
| Treatment Group | N | Time in Drug-Paired Chamber (Pre-conditioning, s) | Time in Drug-Paired Chamber (Post-conditioning, s) | Preference Score (Post - Pre, s) |
| Vehicle | ||||
| Opioid Agonist | ||||
| This compound + Opioid Agonist | ||||
| This compound alone |
Locomotor Activity Test
This test measures the spontaneous motor activity of a mouse in a novel environment. This compound can be used to investigate the role of μ-opioid receptors in modulating locomotor behavior.
Apparatus:
-
An open-field arena (e.g., a 40 cm x 40 cm x 30 cm box).
-
An automated video-tracking system to record and analyze locomotor activity.[16][17]
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route.
-
-
Testing:
-
Place the mouse in the center of the open-field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 30-60 minutes).
-
The video-tracking system will record various parameters of locomotor activity.
-
Data Presentation:
| Treatment Group | N | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Rearing Frequency |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the behavioral effects of the μ-opioid receptor antagonist, this compound. By employing these standardized assays, researchers can effectively probe the role of the endogenous opioid system in a variety of behaviors and evaluate the potential of novel therapeutic agents that target this system. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of opioid neuropharmacology.
References
- 1. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Video: Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice [jove.com]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Conditioned place preference (CPP) and locomotor sensitization [bio-protocol.org]
- 14. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 15. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Ctop Dosage in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ctop, a potent and selective μ-opioid receptor antagonist, in preclinical research involving mice and rats.
Introduction to this compound
This compound (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a cyclic octapeptide that acts as a highly selective antagonist for the μ-opioid receptor (MOR). Its selectivity makes it a valuable tool for investigating the physiological and behavioral roles of the MOR system, as well as for studying the effects of opioid agonists.
Data Presentation: this compound Dosage Summary
The following tables summarize recommended this compound dosages for mice and rats across various administration routes, compiled from preclinical studies. Dosages are typically presented in nanomoles (nmol) or micrograms (µg) per animal or per kilogram of body weight.
Table 1: this compound Dosage in Mice
| Administration Route | Dosage Range | Typical Vehicle | Notes |
| Intracerebroventricular (ICV) | 0.1 - 2 nmol/mouse | Sterile Saline | Effective for antagonizing the central effects of opioids.[1] |
| Intra-Ventral Tegmental Area (Intra-VTA) | 0.5 - 1.5 nmol/side | Sterile Saline | Used to study the role of MORs in the reward pathway. |
| Intrathecal (IT) | 1 - 10 µ g/mouse | Sterile Saline | For investigating the spinal actions of opioids. |
| Intranasal (IN) | 30 - 600 µ g/mouse | Specific formulation required | A non-invasive method for central nervous system delivery. |
Table 2: this compound Dosage in Rats
| Administration Route | Dosage Range | Typical Vehicle | Notes |
| Intracerebroventricular (ICV) | 0.1 - 10 µ g/rat | Sterile Saline | Used in studies of analgesia and opioid dependence.[2] |
| Intravenous (IV) | 0.3 - 1 mg/kg | Sterile Saline | For systemic administration and pharmacokinetic studies. |
| Intraperitoneal (IP) | 1 - 3 mg/kg | Sterile Saline | A common route for systemic administration in preclinical models. |
Signaling Pathway
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the μ-opioid receptor, thereby preventing the binding and subsequent signaling of endogenous and exogenous opioid agonists.
Mu-Opioid Receptor Signaling Pathway
The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This compound blocks these downstream effects.
Experimental Protocols
General Preparation of this compound for In Vivo Administration
-
Reconstitution : this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) to the desired stock concentration.
-
Solubility : this compound is soluble in water.[3] If solubility issues arise, gentle vortexing or sonication may be used.
-
Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days.
Protocol for Intracerebroventricular (ICV) Injection in Rats
This protocol describes the administration of this compound to investigate its ability to antagonize morphine-induced analgesia.
-
Animal Model : Adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Surgical Preparation : Implant a permanent guide cannula into the lateral ventricle under anesthesia. Allow a recovery period of at least 5-7 days.
-
Experimental Groups :
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Morphine
-
This compound + Morphine
-
-
Drug Preparation :
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/µL).
-
Dissolve morphine sulfate in sterile saline.
-
-
Administration :
-
Gently restrain the rat.
-
Inject this compound (e.g., 1-10 µg in a volume of 1-5 µL) or vehicle through the guide cannula over a period of 1-2 minutes.[4]
-
15-30 minutes after the this compound/vehicle injection, administer morphine or vehicle subcutaneously.
-
-
Behavioral Testing :
-
Data Analysis : Compare the latency to response between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol outlines a general procedure for systemic administration of this compound.
-
Animal Model : Adult male or female mice (e.g., C57BL/6), 8-12 weeks old.
-
Drug Preparation : Dissolve this compound in sterile saline to a concentration that allows for an injection volume of approximately 10 mL/kg body weight.
-
Administration :
-
Gently restrain the mouse by the scruff of the neck to expose the abdomen.
-
Tilt the mouse slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, then inject the this compound solution.
-
-
Subsequent Procedures : Follow with the administration of an opioid agonist or other experimental procedures as required by the study design.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the antagonist effects of this compound.
References
- 1. app.jove.com [app.jove.com]
- 2. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Ctop
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track proteins within a cellular environment is fundamental to understanding their function, localization, and interactions. Fluorescent labeling of a protein of interest, such as Ctop, provides a powerful tool for these investigations. This document outlines several common techniques for attaching fluorescent tags to this compound, offering detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their experimental needs. The choice of labeling strategy depends on various factors, including the desired specificity, the need for live-cell imaging, and the potential for the tag to interfere with protein function.[1][2]
The main approaches for fluorescently labeling proteins can be categorized as follows:
-
Genetic Fusion Tags: A fluorescent protein (e.g., GFP, RFP) is genetically fused to the N- or C-terminus of this compound.[3][4] This method is widely used for live-cell imaging.
-
Self-Labeling Enzyme Tags: A small enzyme tag (e.g., SNAP-tag, HaloTag) is fused to this compound. This tag covalently reacts with a specific, cell-permeable fluorescent substrate, offering versatility in fluorophore choice.[4][5][6]
-
Enzymatic Ligation: An enzyme, such as Sortase A, is used to site-specifically attach a fluorescently labeled peptide to a recognition motif engineered into this compound.[7]
-
Immunolabeling: Fluorescently conjugated antibodies are used to detect this compound in fixed and permeabilized cells. This can be done directly with a labeled primary antibody or indirectly with a labeled secondary antibody.[2][8]
Data Presentation: Comparison of this compound Labeling Techniques
The following table summarizes key quantitative parameters for the different this compound labeling techniques to facilitate comparison. Values are representative and may vary depending on the specific fluorophore, cell type, and experimental conditions.
| Labeling Technique | Specificity | Live-Cell Imaging | Labeling Efficiency | Signal-to-Noise Ratio | Photostability |
| GFP Fusion | High | Yes | >95% (transfection dependent) | Moderate to High | Moderate |
| SNAP-tag | High | Yes | 80-95% | High | High (dye dependent) |
| HaloTag | High | Yes | 80-95% | High | High (dye dependent) |
| Sortase Ligation | Very High | Yes (with co-expression) | 60-80% | High | High (dye dependent) |
| Immunofluorescence | High | No | >90% | Very High | High (dye dependent) |
Experimental Protocols
Protocol 1: C-terminal GFP Fusion Labeling of this compound
This protocol describes the generation of a this compound-GFP fusion construct for expression in mammalian cells.
Materials:
-
pcDNA3.1/CT-GFP-TOPO vector kit (or similar)
-
Taq DNA polymerase
-
Forward and reverse primers for this compound amplification
-
Plasmid purification kit
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
Procedure:
-
Primer Design: Design PCR primers to amplify the this compound coding sequence. The forward primer should include an initiation codon (ATG) if it's not present at the beginning of the this compound sequence. The reverse primer should be designed to clone this compound in-frame with the C-terminal GFP tag and should omit the stop codon of this compound.[9]
-
PCR Amplification: Perform PCR to amplify the this compound coding sequence using a high-fidelity DNA polymerase.
-
Cloning: Ligate the PCR product into the pcDNA3.1/CT-GFP-TOPO vector according to the manufacturer's instructions. This vector allows for the fusion of the PCR product to the N-terminus of GFP.[9]
-
Transformation and Plasmid Purification: Transform the ligation product into competent E. coli, select for positive colonies, and purify the plasmid DNA.
-
Sequence Verification: Sequence the resulting this compound-GFP construct to ensure the in-frame fusion and the absence of mutations.
-
Transfection: Transfect the verified plasmid into the desired mammalian cell line using a suitable transfection reagent.
-
Expression and Imaging: Allow 24-48 hours for protein expression before imaging the cells using fluorescence microscopy with the appropriate filter sets for GFP.
Protocol 2: SNAP-tag Labeling of this compound in Live Cells
This protocol details the labeling of a this compound-SNAP-tag fusion protein with a cell-permeable fluorescent substrate.
Materials:
-
This compound-SNAP-tag expression vector
-
Mammalian cell line
-
Transfection reagent
-
SNAP-Cell TMR-Star substrate (or other cell-permeable SNAP-tag substrate)
-
DMEM (or other appropriate cell culture medium)
-
Hoechst 33342 (for nuclear counterstaining, optional)
Procedure:
-
Transfection: Transfect the mammalian cell line with the this compound-SNAP-tag expression vector.
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Labeling:
-
Prepare a 5 µM working solution of the SNAP-Cell TMR-Star substrate in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the labeling medium.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed cell culture medium, incubating for 30 minutes for each wash to remove unbound substrate.
-
-
Counterstaining (Optional): Incubate cells with Hoechst 33342 for 10 minutes for nuclear staining.
-
Imaging: Image the cells in fresh medium using fluorescence microscopy with the appropriate filter sets for the chosen SNAP-tag substrate.
Protocol 3: Sortase-Mediated C-terminal Labeling of this compound
This protocol describes the enzymatic ligation of a fluorescent peptide to the C-terminus of this compound.[7]
Materials:
-
Purified this compound protein with a C-terminal LPETG recognition motif.
-
Purified, engineered Sortase A enzyme.
-
Fluorescently labeled peptide with an N-terminal poly-glycine motif (e.g., (G)5-AlexaFluor647).
-
Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
This compound-LPETG (to a final concentration of 10 µM)
-
(G)5-AlexaFluor647 peptide (to a final concentration of 50 µM)
-
Sortase A (to a final concentration of 1-5 µM)
-
Sortase reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding 10 mM EDTA.
-
Purification: Purify the fluorescently labeled this compound from the reaction mixture using affinity chromatography (if this compound has an affinity tag) or size-exclusion chromatography to remove the enzyme, unreacted peptide, and unlabeled protein.
-
Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Visualizations
This compound Signaling Pathway
Caption: A hypothetical signaling pathway involving this compound activation.
Experimental Workflow for SNAP-tag Labeling
Caption: Workflow for labeling this compound-SNAP-tag in live cells.
Logical Relationship of Labeling Strategies
Caption: Classification of this compound fluorescent labeling techniques.
References
- 1. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. 4 things to know about your system for successful fluorescent protein tagging [horizondiscovery.com]
- 4. Fluorescent protein tags | Proteintech Group [ptglab.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Ctop in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ctop
This compound is a potent and selective antagonist of the μ-opioid receptor (MOR). In the field of neuropharmacology and electrophysiology, this compound is an invaluable tool for elucidating the roles of the endogenous opioid system and for characterizing the mechanism of action of opioid receptor agonists. Its high affinity and selectivity for the MOR allow researchers to specifically block the effects of endogenous opioids or exogenously applied MOR agonists, thereby isolating the contributions of this receptor subtype to neuronal function.
In ex vivo brain slice preparations, this compound is frequently used to reverse the effects of MOR agonists like DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), confirming that the observed physiological changes are indeed mediated by the μ-opioid receptor. These effects can include alterations in neuronal excitability, synaptic transmission, and network activity.
Mechanism of Action
Opioid receptors, including the μ-opioid receptor, are G-protein coupled receptors (GPCRs). When an agonist such as DAMGO binds to the MOR, it initiates a signaling cascade that typically leads to neuronal inhibition. This is achieved through several mechanisms:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, which is essential for neurotransmitter release.
This compound, as a competitive antagonist, binds to the μ-opioid receptor but does not activate it. Instead, it prevents agonists from binding and initiating the downstream signaling cascade. This blockade reverses or prevents the inhibitory effects of MOR activation.
Signaling Pathway of μ-Opioid Receptor and Blockade by this compound
The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor upon activation by an agonist and the subsequent blockade by this compound.
Quantitative Data on the Effects of μ-Opioid Receptor Modulation
The following tables summarize quantitative data from electrophysiological studies on the effects of the μ-opioid receptor agonist DAMGO and its reversal by antagonists.
| Parameter | Agonist (DAMGO) Concentration | Effect | % Change | Reference |
| Evoked EPSC Amplitude | 0.3 µM | Suppression | 46 ± 3.3% | [1][2] |
| Evoked IPSC Amplitude | 1 µM | Decrease | Significant | [3] |
| Spontaneous mEPSC Frequency | 0.3 µM | Reduction | Not specified | [1][2] |
| Spontaneous mEPSC Amplitude | 0.3 µM | No significant change | Not specified | [1][2] |
| Antagonist | Agonist (DAMGO) | Antagonist Concentration | Effect | Reference |
| CTAP (this compound analog) | 0.3 µM | 1 µM | Abolished DAMGO-induced suppression of evoked currents | [1] |
| This compound | 1 µM | Not specified | Reversed DAMGO-induced inhibition of GABAB IPSPs | [4] |
| Naloxone | 1 µM | 1 µM | Prevented Tat-induced decrease in sIPSC frequency | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Slicing Solution (e.g., NMDG-based or Sucrose-based): Chilled to 2-4°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Artificial Cerebrospinal Fluid (aCSF): Warmed to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish on ice
-
Recovery chamber
-
Carbogen gas tank (95% O₂ / 5% CO₂)
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) with an approved method (e.g., isoflurane inhalation or injectable anesthetic) until unresponsive to a paw pinch. Perform decapitation using sharp scissors or a guillotine.
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.[5]
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. For coronal slices, a common method is to make a cut to remove the cerebellum.[5] Secure the brain to the specimen disc using cyanoacrylate glue.
-
Slicing: Submerge the mounted brain in the chilled slicing solution in the vibratome buffer tray. Set the vibratome to cut slices at a desired thickness (typically 250-350 µm).[5]
-
Slice Transfer and Recovery: Carefully transfer the cut slices to a recovery chamber containing carbogenated aCSF heated to 32-34°C. Allow the slices to recover for at least 30-60 minutes before starting recordings. After this initial recovery period, the chamber can be maintained at room temperature.[6]
Protocol 2: Whole-Cell Patch-Clamp Recording and Application of this compound
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in an acute brain slice and applying this compound to investigate μ-opioid receptor function.
Materials:
-
Prepared acute brain slices in a holding chamber
-
Recording chamber on a fixed-stage microscope
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution
-
Perfusion system with aCSF
-
DAMGO (μ-opioid receptor agonist) stock solution
-
This compound (μ-opioid receptor antagonist) stock solution
Procedure:
-
Slice Placement: Transfer a single brain slice to the recording chamber and secure it with a slice anchor. Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 ml/min.[5]
-
Pipette Preparation: Pull a glass capillary to create a micropipette with a resistance of 3-6 MΩ when filled with intracellular solution. Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.
-
Establishing a Recording:
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron in the region of interest.
-
Apply positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal).
-
After establishing a stable GΩ seal, apply a brief pulse of stronger negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous inhibitory or excitatory postsynaptic currents - sIPSCs or sEPSCs) or evoked responses for a stable period (e.g., 5-10 minutes).
-
Agonist Application: Add the μ-opioid receptor agonist, DAMGO, to the perfusion solution at a known concentration (e.g., 0.3-1 µM).[1][2] Record the changes in synaptic activity until a stable effect is observed.
-
Antagonist Application (this compound): While continuing to perfuse with DAMGO, add this compound to the perfusion solution (e.g., 1 µM).[1] Observe and record the reversal of the DAMGO-induced effects. This confirms that the effects of DAMGO are mediated by μ-opioid receptors.
-
Washout: Perfuse the slice with drug-free aCSF to wash out the agonist and antagonist and allow the synaptic activity to return to baseline.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a slice electrophysiology experiment investigating μ-opioid receptor function using this compound.
References
- 1. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ctop Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ctop (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in neuroscience research, particularly in studies investigating opioid receptor function, signaling pathways, and the development of novel analgesics. Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound to ensure its stability and efficacy in various in vitro and in vivo applications.
Data Presentation: this compound Properties and Stock Solution Parameters
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Source/Comment |
| Molecular Weight | 1062.3 g/mol | --- |
| Appearance | Lyophilized white powder | --- |
| Solubility in Water | Up to 1 mg/mL | [1] |
| Recommended Solvents | Sterile Water, Dimethyl Sulfoxide (DMSO) | General peptide handling guidelines suggest DMSO for hydrophobic peptides. |
| Recommended Stock Concentration | 1-10 mM | Dependent on the solvent and experimental requirements. |
| Storage of Lyophilized Powder | -20°C or -80°C for long-term storage | Protect from moisture and light. |
| Storage of Stock Solutions | Aliquots at -20°C (up to 1 month) or -80°C (up to 6 months) | [2] Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assays | <1%, ideally ≤0.5% | [3] High concentrations of DMSO can be cytotoxic. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Sterile Water
This protocol is suitable for applications where an aqueous solution is preferred and the desired stock concentration does not exceed 1 mg/mL.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, conical polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Calculation: Determine the volume of sterile water required to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution from 1 mg of this compound, you will need 1 mL of sterile water.
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of sterile water to the vial.
-
Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.
-
For complete dissolution, the solution can be gently vortexed for a few seconds. If particulates are still visible, brief sonication in a room temperature water bath may be employed.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, transfer the solution to sterile polypropylene microcentrifuge tubes in volumes appropriate for single-use experiments. Aliquoting is crucial to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol is recommended when a stock concentration higher than 1 mg/mL is required or if the peptide exhibits hydrophobic properties that hinder dissolution in water.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene centrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Equilibration: As with the aqueous protocol, allow the vial of lyophilized this compound to reach room temperature before opening.
-
Calculation: Determine the volume of DMSO needed for your desired high-concentration stock (e.g., 10 mM).
-
Reconstitution:
-
Add the calculated volume of sterile DMSO to the vial containing the lyophilized this compound.
-
Gently vortex the vial until the peptide is completely dissolved. The use of a minimal amount of DMSO is recommended to achieve a high concentration that can be further diluted in aqueous buffers for working solutions.
-
-
Aliquoting and Storage:
-
Dispense the DMSO stock solution into single-use aliquots in sterile polypropylene tubes.
-
Label each aliquot clearly.
-
Store the DMSO stock aliquots at -20°C or -80°C. DMSO has a high freezing point (-18.5°C), so storage at -20°C will cause it to freeze.
-
Important Considerations for DMSO Stocks:
-
When preparing working solutions, the final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3]
-
To prepare an aqueous working solution from a DMSO stock, slowly add the DMSO stock to the aqueous buffer while gently mixing to prevent precipitation of the peptide.
Mandatory Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Simplified Mu-Opioid Receptor signaling.
References
Application Notes and Protocols for Immunohistochemical Staining of CHTOP
Introduction
Distinguishing Between Ctop and CHTOP
It is crucial to differentiate between two molecules with similar acronyms: This compound and CHTOP .
-
This compound is a synthetic cyclic peptide that acts as a potent and selective antagonist for the μ-opioid receptor. It is primarily used in pharmacological studies to investigate the opioidergic system.
-
CHTOP (Chromatin Target of PRMT1), also known as Friend of PRMT1 (FOP), is a nuclear protein involved in the regulation of gene expression and mRNA export. CHTOP has gained significant interest in cancer research due to its association with tumorigenesis and chemoresistance.
These application notes and protocols focus exclusively on the immunohistochemical detection of the CHTOP protein .
Overview of CHTOP
CHTOP is a versatile protein with several key functions in the cell nucleus. It plays a role in the ligand-dependent activation of estrogen receptor target genes and is involved in the silencing of fetal globin genes.[1] CHTOP is also a component of the Transcription-Export (TREX) complex, which links mRNA transcription, processing, and nuclear export.[1] Furthermore, CHTOP associates with the methylosome complex containing PRMT1 and PRMT5 and is recruited to 5-hydroxymethylcytosine (5hmC) sites on the chromosome, where it participates in the methylation of histone H4 at arginine 3 (H4R3), leading to the activation of genes implicated in glioblastomagenesis.[1]
Data Presentation
Table 1: Expression of CHTOP in Various Human Cancers (Immunohistochemistry Data)
| Cancer Type | Number of Cases | Percentage of Positive Cases | Staining Intensity | Subcellular Localization | Reference |
| Ovarian Cancer (Chemoresistant) | N/A | High | Strong | Nuclear | [2] |
| Ovarian Cancer (Metastatic) | N/A | High | Strong | Nuclear | [2] |
| Ovarian Cancer (Malignant) | N/A | Significantly Higher vs. Normal | Moderate to Strong | Nuclear | [2] |
| Normal Ovary | N/A | Low | Weak | Nuclear | [2] |
| Glioma | N/A | Positive | Not specified | Not specified | |
| Endometrial Cancer | N/A | Positive | Not specified | Not specified | |
| Breast Cancer | 203-204 | Not specified | Not specified | Not specified | |
| Prostate Cancer | 41 | Not specified | Not specified | Not specified | |
| Lung Adenocarcinoma | N/A | Not specified | Not specified | Not specified | |
| Melanoma | N/A | Not specified | Not specified | Not specified | |
| Pancreatic Cancer | N/A | Not specified | Not specified | Not specified |
Note: This table summarizes findings from various sources. "N/A" indicates that the specific quantitative data was not available in the cited literature. The Human Protein Atlas provides a comprehensive overview of CHTOP staining in a wide range of cancers.[3]
Table 2: Recommended Anti-CHTOP Antibodies for Immunohistochemistry
| Product Name | Host Species | Clonality | Applications | Recommended Dilution (IHC-P) | Manufacturer | Catalog Number |
| Anti-C1orf77/FOP/CHTOP Antibody | Rabbit | Polyclonal | WB, IHC, IF | 1:50 - 1:200 | Boster Bio | A05773 |
| CHTOP Antibody | Rabbit | Polyclonal | WB, IHC, IF | 1:100 - 1:500 | Proteintech | 17478-1-AP |
| CHTOP / FOP Antibody (KT64) | Rat | Monoclonal | WB, IHC, IP | 1 µg/ml | MyBioSource | MBS249298 |
| CHTOP Polyclonal Antibody | Rabbit | Polyclonal | WB, IHC, IF | 1:50 - 1:200 | Thermo Fisher | PA5-54630 |
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of CHTOP in Paraffin-Embedded Tissues
This protocol provides a general guideline for the chromogenic detection of CHTOP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
1. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in gently running tap water for 5 minutes.
-
Place slides in a bath of phosphate-buffered saline (PBS) for 5 minutes.
2. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for CHTOP.
-
Place slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or microwave oven to just below boiling (95-100°C) and maintain for 10-20 minutes.
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides with PBS three times for 5 minutes each.
3. Peroxidase Blocking
-
Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
4. Blocking
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation
-
Dilute the primary anti-CHTOP antibody to its optimal concentration in the blocking solution.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
7. Signal Detection (DAB)
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB (3,3'-Diaminobenzidine) substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining
-
Immerse slides in Hematoxylin solution for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the sections by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) for a few seconds.
-
Rinse in running tap water.
9. Dehydration and Mounting
-
Dehydrate the slides through graded alcohols: 70%, 80%, 95%, and two changes of 100% ethanol for 3 minutes each.
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Mandatory Visualization
Caption: Experimental workflow for CHTOP immunohistochemistry.
Caption: CHTOP signaling and functional interactions in the nucleus.
References
- 1. Chtop (Chromatin target of Prmt1) auto-regulates its expression level via intron retention and nonsense-mediated decay of its own mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHTOP in Chemoresistant Epithelial Ovarian Cancer: A Novel and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of CHTOP in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CTOP Antagonist Activity
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results when using CTOP, a selective μ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing the expected antagonist effect on my agonist-induced response?
A1: Several factors could prevent this compound from exhibiting its expected antagonist activity. A systematic approach to troubleshooting is recommended.
-
Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist. Conversely, very high concentrations might lead to non-specific effects.[1]
-
Compound Integrity: Ensure the this compound peptide is properly stored and has not degraded. Peptides can be sensitive to temperature fluctuations and repeated freeze-thaw cycles.
-
Receptor Desensitization: Prolonged or high-concentration agonist exposure can lead to μ-opioid receptor (MOR) desensitization and internalization, reducing the number of available receptors at the cell surface.[2][3] This can mask the effect of a competitive antagonist.
-
Assay-Specific Issues: The experimental conditions, such as incubation time, buffer composition, or cell density, may not be optimal for observing antagonism.
-
Non-Opioid Effects: At high micromolar concentrations, this compound has been observed to increase K+ currents in a non-opioid, naloxone-insensitive manner in certain neurons, which could confound results.[1]
Below is a workflow to help diagnose the issue.
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration depends on the experimental system and the affinity of the agonist being used. This compound is a potent and highly selective μ-opioid receptor antagonist.[4][5]
-
Binding Affinity: this compound has a high affinity for the μ-opioid receptor, with reported K_i values in the low nanomolar range.
-
Functional Assays: In functional assays, a concentration 10- to 100-fold higher than the K_i is often a good starting point to ensure competitive antagonism.
-
In Vivo vs. In Vitro: In vivo studies using intracerebroventricular (i.c.v.) injections have used doses in the nanomole range.[4] For in vitro cell-based assays, concentrations typically range from 10 nM to 1 µM.
Refer to the table below for a summary of reported binding affinities and effective concentrations.
| Parameter | Receptor | Value | Species/System | Reference |
| K_i | μ-opioid | 0.96 nM | - | |
| K_i | δ-opioid | >10,000 nM | - | |
| Effective Dose (In Vivo) | μ-opioid | 0-2 nmol (i.c.v.) | Mouse | [4] |
Q3: How does this compound work? Could my agonist be preventing it from binding?
A3: this compound is a competitive antagonist, meaning it binds to the same site on the μ-opioid receptor as agonists like morphine or DAMGO but does not activate the receptor.[6] This binding event physically blocks the agonist from accessing the receptor, thereby inhibiting its effect. If the agonist concentration is excessively high, it can outcompete this compound for the binding site, reducing or eliminating the observable antagonist effect.
The diagram below illustrates this competitive relationship at the μ-opioid receptor.
Q4: My agonist response decreases over time, even without this compound. How does this affect my experiment?
A4: This phenomenon is likely due to homologous desensitization, a process where continuous agonist exposure leads to a decrease in receptor responsiveness.[3] For μ-opioid receptors, this involves G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, followed by β-arrestin binding, which uncouples the receptor from its G protein and targets it for internalization (endocytosis).[3][7][8]
Desensitization can occur rapidly, sometimes within minutes of agonist exposure.[2][3] If your assay involves a long pre-incubation with the agonist, the maximal response may already be diminished before you add this compound, making it difficult to measure a clear antagonist effect. Consider reducing the agonist incubation time or measuring receptor internalization directly.
The diagram below outlines the key steps in agonist-induced μ-opioid receptor desensitization and signaling.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay confirms that this compound binds to the μ-opioid receptor and determines its binding affinity (K_i). It measures the displacement of a radiolabeled μ-opioid agonist (e.g., [³H]-DAMGO) by unlabeled this compound.
Materials:
-
Cell membranes expressing μ-opioid receptors.
-
Radiolabeled ligand: [³H]-DAMGO.
-
Unlabeled ligand: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control: Naloxone (high concentration, e.g., 10 µM).
-
Glass fiber filters and vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]-DAMGO (typically near its K_d value), and varying concentrations of this compound.[9]
-
Total & Nonspecific Binding: Prepare tubes for total binding (no competitor) and nonspecific binding (with excess naloxone).[9]
-
Equilibration: Incubate all tubes at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Subtract the nonspecific binding counts from all other counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a nonlinear regression model (one-site fit) to determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9]
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of MOR activation (inhibition of adenylyl cyclase) and its reversal by this compound. MOR is a Gi-coupled receptor, so its activation by an agonist inhibits the production of cAMP.[10][11]
Materials:
-
Cells expressing μ-opioid receptors (e.g., HEK-MOR or CHO-MOR cells).[12]
-
Adenylyl cyclase stimulator: Forskolin (FSK) or NKH 477.[10][12]
-
Phosphodiesterase (PDE) inhibitor: IBMX or Ro20-1724 (to prevent cAMP degradation).[10][12]
-
MOR Agonist (e.g., DAMGO, Morphine).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based GloSensor).[13][14]
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.[13]
-
Pre-treatment with Antagonist: Replace the medium with serum-free medium containing the PDE inhibitor. Add varying concentrations of this compound and incubate for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the MOR agonist (at a concentration around its EC_80) to the wells.
-
Adenylyl Cyclase Activation: Add forskolin to stimulate cAMP production and incubate for a further 15-30 minutes.[10]
-
Lysis and Detection: Terminate the reaction by lysing the cells (e.g., with 0.1 M HCl or the lysis buffer provided in the kit).[10] Measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Analysis: Plot the cAMP levels against the log concentration of this compound. The data should show that as this compound concentration increases, the agonist's ability to inhibit forskolin-stimulated cAMP production is reduced. Calculate the IC_50 for this compound from this functional antagonism curve.
Protocol 3: Receptor Internalization Assay (Confocal Microscopy)
This imaging-based assay visualizes the agonist-induced translocation of MOR from the cell surface to intracellular compartments and can be used to assess how antagonists affect this process.
Materials:
-
Cells stably expressing a fluorescently tagged μ-opioid receptor (e.g., MOR-GFP).
-
Agonist (e.g., DAMGO).
-
This compound.
-
Confocal microscope.
-
Glass-bottom imaging dishes.
Methodology:
-
Cell Plating: Seed the MOR-GFP expressing cells onto glass-bottom dishes and culture until they reach appropriate confluency.
-
Antagonist Pre-treatment: Replace the culture medium with imaging buffer. Add this compound at the desired concentration and incubate for 15-30 minutes at 37°C.
-
Baseline Imaging: Acquire initial images of several cells to establish the baseline localization of MOR-GFP, which should be predominantly at the plasma membrane.
-
Agonist Treatment: Add the agonist (e.g., DAMGO) to the dish and immediately begin time-lapse imaging. As a positive control, run a parallel experiment with agonist alone.
-
Image Acquisition: Capture images every 1-5 minutes for 30-60 minutes. In the agonist-only control, you should observe the receptor translocating from the membrane to intracellular puncta (endosomes).[15]
-
Analysis: In the this compound-treated cells, agonist-induced internalization should be blocked or significantly reduced. Quantify the change in membrane vs. intracellular fluorescence over time to compare the conditions. The presence of this compound should maintain the receptor's localization at the plasma membrane, even in the presence of the agonist.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel G protein-biased agonist at the μ opioid receptor induces substantial receptor desensitisation through G protein-coupled receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphine-induced μ-Opioid Receptor Rapid Desensitization is independent of Receptor Phosphorylation and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
improving Ctop solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of Ctop in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective antagonist of the μ-opioid receptor. Accurate and consistent solubilization is critical for ensuring the reliability and reproducibility of experimental results, as undissolved particles can lead to inaccurate concentration calculations and reduced biological activity.
Q2: What is the reported solubility of this compound?
Datasheets from most suppliers state that this compound is soluble in water, often specifying a concentration of up to 1 mg/mL. However, due to its hydrophobic amino acid residues (D-Phe, D-Trp, Pen), researchers may encounter difficulties achieving this concentration, especially with different batches or buffer systems.
Q3: My lyophilized this compound powder is not dissolving in water. What is the first step?
If this compound does not readily dissolve in sterile water, the recommended first step is to try a dilute acidic solution. Since this compound is a basic peptide (net positive charge), adding a small amount of acid can help protonate residues and improve interaction with the aqueous solvent.
Q4: Can I use organic solvents to dissolve this compound?
Yes, for particularly difficult-to-dissolve batches, using a small amount of an organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. The peptide should first be fully dissolved in a minimal volume of the organic solvent before being slowly diluted with the aqueous buffer. Note that DMSO can oxidize peptides containing Cysteine or Methionine, although this is less of a concern with the cyclic Cys-Pen disulfide bridge in this compound.
Q5: How should I properly store this compound solutions?
Lyophilized this compound should be stored at -20°C under desiccating conditions. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or preferably -80°C. The stability of this compound in solution will depend on the solvent and buffer used.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Initial Dissolution Failure | The peptide has a high degree of hydrophobicity or the aqueous solvent is not optimal. | 1. Use Acid : this compound is a basic peptide. Try dissolving it in a dilute (0.1% - 10%) acetic acid solution. 2. Sonication : Gently sonicate the solution in a water bath for a few minutes to break up aggregates. |
| Cloudy or Hazy Solution | The peptide has not fully dissolved and is suspended as fine particles. | 1. Increase Solvent Strength : If using an acidic solution, you may need a stronger solvent. 2. Co-Solvent Method : Use the protocol for dissolving in DMSO/DMF first, followed by slow dilution. (See Protocol 2). 3. Centrifugation : Before use, centrifuge the solution to pellet any undissolved material to avoid inaccurate dosing. |
| Precipitation After Adding to Buffer | The peptide is precipitating out of the initial solvent upon dilution into the final aqueous buffer (salting out). | 1. Slow Dilution : Add the concentrated peptide stock solution dropwise into the vortexing aqueous buffer. This prevents localized high concentrations that can lead to precipitation. 2. Check Buffer pH : Ensure the final buffer pH is compatible with keeping the basic peptide in a charged, soluble state (i.e., avoid highly basic buffers). |
| Need for High Concentration Stock (>1 mg/mL) | The desired concentration exceeds the aqueous solubility limit of this compound. | 1. Organic Solvent : Prepare a high-concentration stock (e.g., 10 mg/mL) in 100% DMSO. 2. Final Concentration : Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid cytotoxicity. Prepare intermediate dilutions if necessary. |
Data Presentation: Recommended Solvents for this compound
| Solvent/Method | Suitability | Recommended Use | Key Considerations |
| Sterile Water | Good (Primary Choice) | For preparing solutions up to ~1 mg/mL. | May not be sufficient for all batches. Always try this first with a small amount. |
| Dilute Acetic Acid (0.1% - 10%) | Excellent | Primary method for batches that fail to dissolve in water. | This compound is a basic peptide; acid improves solubility. Check compatibility with your assay. |
| Dimethyl Sulfoxide (DMSO) | Good (Co-solvent) | For preparing high-concentration stock solutions or for very hydrophobic batches. | Dissolve completely in DMSO first, then slowly dilute. Keep final DMSO concentration low in assays (<0.5%). |
| N,N-Dimethylformamide (DMF) | Good (Co-solvent) | Alternative to DMSO for preparing concentrated stocks. | Similar to DMSO, requires slow dilution and careful consideration of final concentration. |
| Phosphate-Buffered Saline (PBS) | Moderate | Can be used for final dilutions. | Dissolving directly in PBS can sometimes be more difficult than in water due to salt content. Ensure pH is compatible. |
Experimental Protocols
Protocol 1: Standard Solubilization in Dilute Acetic Acid
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Preparation : Bring the lyophilized this compound vial to room temperature before opening.
-
Initial Test : Weigh a small amount of this compound (e.g., 1 mg) for a solubility test.
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Reconstitution : Add the calculated volume of 10% aqueous acetic acid to achieve the desired concentration (e.g., 100 µL for a 10 mg/mL initial stock, which can then be further diluted).
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Mixing : Vortex the solution gently. If necessary, place the vial in a sonicating water bath for 5-10 minutes.
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Dilution : Once fully dissolved, dilute the stock solution to the final working concentration using your desired aqueous buffer (e.g., PBS or sterile water).
-
Storage : Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Solubilization Using an Organic Co-Solvent (DMSO)
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Preparation : Bring the lyophilized this compound vial to room temperature.
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Co-Solvent Addition : Add a minimal volume of 100% DMSO to the vial to completely dissolve the peptide (e.g., 30-50 µL for 1 mg of peptide). Vortex gently until the solution is clear.
-
Aqueous Dilution : Prepare the final volume of your desired aqueous buffer in a separate tube. While gently vortexing the buffer, add the this compound/DMSO stock solution drop-by-drop.
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Final Check : Observe the solution. If it remains clear, the peptide is soluble. If turbidity appears, you have exceeded the solubility limit for that final concentration.
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Final DMSO Concentration : Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5%).
-
Storage : Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound peptide.
Caption: this compound antagonizes the μ-opioid receptor signaling pathway.
Technical Support Center: Ctop Degradation and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ctop. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. For solid this compound, storage at -20°C in a desiccated environment is advisable. If this compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The USP defines controlled room temperature as being between 15 and 30°C (59 and 86°F)[1]. However, for sensitive compounds, colder storage is generally preferred to minimize degradation. It is crucial to prevent exposure to light and moisture, as these factors can accelerate degradation.[1][2]
Q2: I am seeing unexpected or variable results in my experiments using this compound. Could this be due to degradation?
A2: Yes, unexpected or inconsistent results can be a sign of this compound degradation. Degradation can lead to a decrease in the active concentration of your compound and the formation of impurities with potentially different biological activities. It is essential to perform regular quality control checks on your this compound stocks.[3][4]
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is the most reliable way to assess the purity and concentration of your this compound solution over time.[5][6] By comparing a freshly prepared solution to one that has been stored, you can quantify any degradation. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guides
Issue 1: this compound solution appears cloudy or has visible precipitates.
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Possible Cause: this compound may have limited solubility in the chosen solvent, or it may be aggregating or precipitating out of solution upon storage.
-
Troubleshooting Steps:
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Verify Solubility: Confirm the solubility of this compound in your chosen solvent. You may need to try a different solvent or a co-solvent system.
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Sonication/Vortexing: Gently sonicate or vortex the solution to try and redissolve the precipitate.
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Filtration: If redissolving is unsuccessful, the precipitate may be an impurity or aggregate. You can filter the solution through a 0.22 µm filter to remove it, but be aware this will lower the effective concentration of your this compound. It is advisable to re-quantify the concentration after filtration.
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Storage Conditions: Re-evaluate your storage conditions. Storing at a lower temperature or in a different buffer system may prevent precipitation.
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Issue 2: Loss of this compound activity in a time-dependent manner.
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Possible Cause: this compound is degrading in your experimental medium or under your experimental conditions (e.g., temperature, pH, light exposure).
-
Troubleshooting Steps:
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Forced Degradation Study: Conduct a forced degradation study to understand the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[5][7] This will help identify the conditions to avoid.
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Optimize Experimental Buffer: The pH and composition of your buffer can significantly impact this compound stability. Test a range of pH values and consider adding stabilizing agents if compatible with your assay.
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Minimize Exposure: Protect your this compound solutions from light by using amber vials or covering tubes with foil.[1] Prepare fresh dilutions for each experiment and minimize the time the compound spends in solution at room temperature.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 4-8 hours.[8]
-
Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 4-8 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound or a solution at a high temperature (e.g., 70°C) for 72 hours.[7]
-
Photolytic Degradation: Expose the this compound solution to direct sunlight or a photostability chamber.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by RP-HPLC with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.[5] Further characterization of degradation products can be performed using LC-MS/MS.[8]
Protocol 2: Quality Control of this compound Stock Solutions
This protocol describes a routine quality control check for this compound stock solutions.
Methodology:
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Establish a Baseline: Upon receiving a new batch of this compound or preparing a fresh stock solution, immediately run an analytical test (e.g., RP-HPLC) to determine its initial purity and concentration. This will serve as your time-zero reference.
-
Periodic Testing: At regular intervals (e.g., monthly for solutions stored at -20°C, every 3-6 months for solutions at -80°C), re-analyze an aliquot of the stock solution using the same analytical method.
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Data Comparison: Compare the chromatograms from the periodic tests to the baseline. A significant decrease (>5-10%) in the main this compound peak area or the appearance of new impurity peaks indicates degradation.[3]
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 8 | 60 | 65% | 3 |
| 0.1 M NaOH | 8 | 60 | 40% | 4 |
| 3% H₂O₂ | 24 | 25 | 85% | 2 |
| Thermal (Solid) | 72 | 70 | 98% | 1 |
| Photolytic | 48 | 25 | 75% | 2 |
Note: Data presented is hypothetical and should be replaced with experimental results for this compound.
Table 2: this compound Stock Solution Stability Over Time at -20°C
| Time Point | Purity by HPLC (%) | Concentration (mM) | Observations |
| Day 0 | 99.5% | 10.0 | Clear solution |
| Day 30 | 99.2% | 9.9 | Clear solution |
| Day 60 | 98.8% | 9.8 | Clear solution |
| Day 90 | 97.5% | 9.6 | Minor impurity peak observed |
| Day 180 | 95.1% | 9.2 | Significant impurity peak observed |
Note: Data presented is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 2. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qtopglobal.com [qtopglobal.com]
- 4. laboratory quality control: Topics by Science.gov [science.gov]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. researchgate.net [researchgate.net]
- 8. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ctop in Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully detecting the C-terminal tensin-like (Ctop) protein, also known as Tensin 4 (TNS4), in Western blot analysis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blotting in a question-and-answer format.
Issue 1: No this compound Signal or Weak Signal
Question: I am not detecting any band for this compound, or the signal is very weak. What could be the problem?
Potential Causes and Solutions:
| Potential Cause | Solution |
| Low this compound Expression | Ensure the cell line or tissue being used expresses this compound. Expression levels can vary significantly between different cell types and tissues. Consider using a positive control, such as a cell line known to express this compound (e.g., certain colon or lung cancer cell lines) or a this compound overexpression lysate.[1] |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for extracting focal adhesion proteins. A RIPA buffer or a buffer containing 1% Triton X-100 and 0.1% SDS is often effective. Ensure that protease and phosphatase inhibitors are freshly added to the lysis buffer to prevent protein degradation.[2][3] |
| Insufficient Protein Load | Load an adequate amount of total protein. A general starting point is 20-40 µg of total protein per lane. If this compound expression is low, you may need to load more protein.[4] |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (voltage, time) based on the molecular weight of this compound and the transfer system being used. For a protein of this compound's size (~52-90 kDa), a wet transfer at 100V for 60-90 minutes is a good starting point. |
| Primary Antibody Issues | - Incorrect Dilution: The primary antibody concentration may be too low. Titrate the antibody to find the optimal concentration. Start with the manufacturer's recommended dilution (e.g., 1 µg/mL or 1:1000) and test a range of dilutions. - Improper Storage: Ensure the antibody has been stored correctly according to the manufacturer's instructions to maintain its activity. - Incompatibility: Confirm that the primary antibody is validated for Western blot applications. |
| Secondary Antibody Problems | - Incorrect Antibody: Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). - Inactivity: Use a fresh dilution of the secondary antibody, as repeated use can lead to reduced activity. |
| Insufficient Exposure | If using a chemiluminescent substrate, try increasing the exposure time to detect a weak signal. |
Issue 2: High Background on the Blot
Question: My Western blot for this compound shows a high background, making it difficult to see a specific band. How can I reduce the background?
Potential Causes and Solutions:
| Potential Cause | Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent, so check the antibody datasheet. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the concentration of the antibodies. |
| Inadequate Washing | Increase the number and/or duration of the washing steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent, such as TBST (Tris-Buffered Saline with 0.1% Tween-20). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers, to avoid microbial contamination that can cause background noise. |
| Membrane Drying | Ensure the membrane does not dry out at any point during the immunoblotting process, as this can cause high background. |
Issue 3: Unexpected or Non-Specific Bands
Question: I am seeing multiple bands or bands at an unexpected molecular weight for this compound. What could be the reason?
Potential Causes and Solutions:
| Potential Cause | Solution |
| Predicted vs. Apparent Molecular Weight | The theoretical molecular weight of this compound is approximately 52 kDa. However, it is often observed at a higher apparent molecular weight (77-90 kDa) due to post-translational modifications (PTMs).[4][5] |
| Post-Translational Modifications (PTMs) | This compound is known to be a phosphoprotein and can undergo O-glycosylation.[1] These modifications add mass to the protein, causing it to migrate slower on the gel and appear at a higher molecular weight. The presence of multiple bands could represent different PTM states. |
| Protein Isoforms | Different splice variants of this compound may exist, leading to bands of different sizes. Check protein databases like UniProt for information on known isoforms.[1] |
| Caspase-3 Cleavage | During apoptosis, this compound can be cleaved by caspase-3, which would result in the appearance of a smaller protein fragment.[1] |
| Protein Degradation | If lower molecular weight bands are observed, it could be due to protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer. |
| Non-Specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. To check for this, run a control lane with a lysate from cells known not to express this compound. Also, ensure the primary antibody has been validated for specificity. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control blot with only the secondary antibody to check for non-specific bands. |
This compound Western Blot Troubleshooting Workflow
Figure 1: A workflow diagram for troubleshooting common issues in this compound Western blot analysis.
Quantitative Data Summary
Table 1: Expected Molecular Weights of this compound (TNS4)
| Form of this compound | Theoretical/Predicted Molecular Weight (kDa) | Observed Apparent Molecular Weight (kDa) | Notes |
| Full-length (unmodified) | ~52 | 77 - 90 | The discrepancy is likely due to post-translational modifications and the protein's primary sequence characteristics.[4][5] |
| Phosphorylated/Glycosylated | >52 | Higher than the unmodified form | The extent of the molecular weight shift depends on the number and type of modifications.[1] |
| Caspase-3 Cleaved Fragment | <52 | Varies | Occurs during apoptosis. The exact size of the fragment may vary.[1] |
Table 2: Recommended Antibody Dilutions for this compound Western Blot
| Antibody Type | Recommended Starting Dilution | Notes |
| Primary Anti-Ctop/TNS4 Antibody | 1:1000 or 1 µg/mL | This is a general starting point. The optimal dilution should be determined empirically by performing a titration. Always refer to the manufacturer's datasheet. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10,000 | The optimal dilution depends on the specific antibody and the detection substrate used. |
Experimental Protocols
Detailed Protocol for this compound Western Blot Analysis
This protocol provides a general framework for the detection of this compound. Optimization may be required for specific cell lines or tissues.
1. Cell Lysis and Protein Extraction
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Wash cells with ice-cold PBS.
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Lyse the cells on ice using a lysis buffer suitable for focal adhesion proteins. A recommended lysis buffer is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail.[3]
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis
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Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
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Load the samples and a pre-stained protein ladder onto a 10% SDS-polyacrylamide gel . A 10% gel provides good resolution for proteins in the 50-100 kDa range.[5][6][7]
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Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
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For a wet transfer, a typical condition is 100V for 60-90 minutes in a standard Tris-glycine transfer buffer containing 20% methanol.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize the protein bands and confirm successful transfer.
-
Destain the membrane with TBST until the red staining is no longer visible.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
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Incubate the membrane with the primary anti-Ctop antibody diluted in the blocking buffer. A starting dilution of 1:1000 is recommended. Incubate overnight at 4°C with gentle agitation.
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Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the primary antibody host) diluted in blocking buffer (e.g., 1:5000 ) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
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Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
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Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
This compound Signaling Pathway
This compound is a key component of focal adhesions and is involved in integrin and receptor tyrosine kinase signaling, including the Epidermal Growth Factor Receptor (EGFR) pathway. It can influence cell migration, proliferation, and survival. This compound interacts with several key signaling molecules, including Focal Adhesion Kinase (FAK) and Src.[8][9][10][11]
Figure 2: A simplified diagram of the this compound signaling pathway, highlighting its interaction with EGFR, FAK, and Src in regulating cell migration and proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound (TNS4)?
A1: this compound is a member of the tensin family of proteins located at focal adhesions. It plays a role in cell migration, cell proliferation, and signal transduction by linking integrin and receptor tyrosine kinase signaling pathways to the cytoskeleton.[9][11]
Q2: Why does the observed molecular weight of this compound vary so much?
A2: The theoretical molecular weight of this compound is around 52 kDa, but it often appears as a 77-90 kDa band in Western blots. This variation is primarily due to extensive post-translational modifications (PTMs), such as phosphorylation and glycosylation, which increase the protein's mass.[1][4][5]
Q3: What are the best positive and negative controls for a this compound Western blot?
A3: For a positive control, use a cell line known to express this compound, such as certain colon cancer cell lines (e.g., HCT116) or a this compound overexpression lysate. For a negative control, you can use a lysate from a cell line with very low or no this compound expression, or a lysate from cells where this compound has been knocked down using siRNA or CRISPR.
Q4: Can I use the same antibody to detect this compound from different species?
A4: This depends on the specific antibody. Check the antibody's datasheet for information on its species reactivity. The amino acid sequence of this compound may differ between species, which can affect antibody binding.
Q5: How can I confirm that the band I am detecting is indeed this compound?
A5: To confirm the identity of your band, you can use a this compound knockdown or knockout cell line as a negative control. The band corresponding to this compound should be absent or significantly reduced in the knockdown/knockout sample. Additionally, using a second antibody that recognizes a different epitope on the this compound protein can help to validate your results.
References
- 1. uniprot.org [uniprot.org]
- 2. studylib.net [studylib.net]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Electrophoresis in western blot | Abcam [abcam.com]
- 5. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia-driven TNS4 fosters HNSCC tumorigenesis by stabilizing integrin α5β1 complex and triggering FAK-mediated Akt and TGFβ signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. mdpi.com [mdpi.com]
- 11. Tensins – emerging insights into their domain functions, biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CTOP Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of CTOP (D-Pen-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a selective μ-opioid receptor antagonist, for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a potent and selective cyclic peptide antagonist of the μ-opioid receptor.[1][2] In cell culture, its primary mechanism of action is to block the signaling pathways activated by μ-opioid receptor agonists. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, can influence various cellular processes, including proliferation, migration, and apoptosis, often through pathways like the PI3K/Akt/mTOR signaling cascade.[3][4] By binding to the μ-opioid receptor without activating it, this compound prevents downstream signaling initiated by endogenous or exogenous opioids.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in water.[1] To prepare a stock solution, dissolve the lyophilized this compound powder in sterile, nuclease-free water to a desired concentration, for example, 1 mg/mL. To ensure complete dissolution, gentle vortexing may be applied. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for long-term use.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell line, the expression level of the μ-opioid receptor, and the specific experimental endpoint. Based on its antagonist activity in various studies, a starting concentration range of 1 nM to 10 µM is often explored. For instance, in some head and neck squamous cell carcinoma (HNSCC) cell lines, the opioid antagonist naloxone has been used at a concentration of 10 µM to study its effects on cell viability.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | Low μ-opioid receptor expression: The cell line may not express the μ-opioid receptor at a sufficient level for this compound to elicit a measurable response. | - Verify receptor expression: Perform Western blotting or qPCR to confirm the presence of the μ-opioid receptor in your cell line. - Use a positive control cell line: If possible, include a cell line known to express the μ-opioid receptor as a positive control. |
| Suboptimal this compound concentration: The concentration of this compound used may be too low to effectively antagonize the receptor. | - Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to identify the effective range for your cell line. | |
| Absence of endogenous or exogenous opioid signaling: this compound is an antagonist and will only have an effect if there is baseline receptor activation to block. | - Consider co-treatment with an agonist: To confirm this compound's antagonistic activity, pre-treat cells with this compound before adding a known μ-opioid receptor agonist (e.g., morphine) and measure the inhibition of the agonist's effect. | |
| Precipitation observed in the culture medium | Poor solubility at working concentration: Although soluble in water, high concentrations of this compound in complex culture media might lead to precipitation. | - Ensure complete dissolution of stock solution: Make sure the this compound is fully dissolved in the initial stock solution before further dilution. - Prepare fresh working solutions: Prepare the final working dilution of this compound in pre-warmed culture medium immediately before use. - Check for media component interactions: Some components of serum-free media can cause precipitation of salts or other supplements. |
| Unexpected cytotoxicity | High this compound concentration: At very high concentrations, this compound may exert off-target effects leading to cytotoxicity. | - Determine the IC50 value: Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will help establish a non-toxic working concentration range. - Include a vehicle control: Always include a control group treated with the same concentration of the vehicle (e.g., water) used to dissolve this compound. |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media quality can influence experimental outcomes. | - Standardize cell culture practices: Use cells within a consistent passage number range, seed cells at a consistent density, and ensure the quality and freshness of culture media and supplements. - Maintain consistent incubation conditions: Ensure stable temperature, CO2, and humidity levels in the incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a concentrated stock.
-
Thaw Stock Solution: Thaw a frozen aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Calculate Required Volume: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
C1 = Concentration of the stock solution (e.g., 1 mg/mL)
-
V1 = Volume of the stock solution to be determined
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C2 = Desired final concentration (e.g., 1 µM)
-
V2 = Final volume of the cell culture medium
-
-
Prepare Working Solution: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix Gently: Gently mix the working solution by pipetting up and down.
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Add to Cells: Add the freshly prepared working solution to your cell culture plates.
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal non-toxic concentration range of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium to cover a broad concentration range (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control.
-
Treat Cells: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the dose-response curve and the IC50 value, if applicable.
Visualizing Key Concepts
μ-Opioid Receptor Signaling Pathway
Caption: Simplified μ-opioid receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration for cell culture experiments.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues with this compound in cell culture.
References
- 1. [3H]-[H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2] ([3H]this compound), a potent and highly selective peptide for mu opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of the Mu-Opioid Receptor in the Cancer Patient: Fact or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Opioid Receptor Activation and Blockage on the Progression and Response to Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of topotecan in human tumour cell lines and primary cultures of human tumour cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
unexpected off-target effects of Ctop
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the unexpected off-target effects of Ctop (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor (MOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a selective μ-opioid receptor (MOR) antagonist, but I'm observing effects that don't seem to be mediated by MORs. Is this possible?
A: Yes, this is possible. While this compound is a highly selective and potent antagonist for the μ-opioid receptor, some studies have reported off-target effects that are independent of MOR inhibition.[1] A notable example is the observed increase in potassium (K+) currents in rat locus ceruleus neurons, which was not mediated by μ-receptors.[1] Researchers should be aware that unexpected physiological responses could stem from such off-target activities.
Q2: My experimental results are inconsistent when using this compound to block morphine-induced analgesia. What could be the cause?
A: Inconsistency in antagonizing morphine's effects can arise from several factors. This compound's efficacy is dose-dependent when administered intracerebroventricularly (i.c.v.) to antagonize morphine-induced analgesia.[2] Ensure your dosing and administration route are consistent and appropriate for your experimental model. Additionally, consider the general principles of experimental troubleshooting: verify the stability and storage of your this compound stock, check for potential human error in dilutions, and ensure all reagents and buffers are correctly prepared.
Q3: Since this compound is a somatostatin analogue, could it be interacting with somatostatin receptors (SSTRs) in my system?
A: This is a valid consideration. This compound is a cyclic octapeptide analogue of somatostatin. While it was optimized for high affinity and selectivity for the μ-opioid receptor, the structural similarity to somatostatin means that cross-reactivity with somatostatin receptors (SSTR1-5) cannot be entirely ruled out, especially at higher concentrations.[3][4] If your system expresses SSTRs, particularly SSTR2 or SSTR5 for which somatostatin analogues often have high affinity, it is advisable to run control experiments to test for potential SSTR-mediated effects.[3][4]
Q4: What is the known selectivity profile of this compound?
A: this compound exhibits high selectivity for the μ-opioid receptor over the δ-opioid receptor. The binding affinity (Ki) for μ-receptors is in the nanomolar range, while it is significantly weaker for δ-receptors.[1] See the data summary table below for specific values.
Quantitative Data Summary: this compound Receptor Selectivity
This table summarizes the binding affinity of this compound for opioid receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| μ-opioid receptor (MOR) | 0.96 nM | [1] |
| δ-opioid receptor (DOR) | >10,000 nM | [1] |
Troubleshooting Guide: Unexpected Experimental Results
If your experiment yields unexpected results when using this compound, follow this guide to identify the potential cause.
| Observed Problem | Potential Cause | Recommended Action |
| No effect of this compound | 1. Degraded this compound: Improper storage or handling. 2. Incorrect Concentration: Calculation or dilution error. 3. Protocol Issue: The experimental endpoint is not sensitive to MOR antagonism. | 1. Use a fresh aliquot of this compound from a trusted supplier. Store desiccated at -20°C. 2. Recalculate all dilutions. Prepare fresh solutions. 3. Run a positive control with a known MOR agonist (e.g., DAMGO or morphine) to validate the assay's responsiveness. |
| Effect observed is not blocked by other MOR antagonists (e.g., Naloxone) | 1. Off-Target Effect: The observed cellular response is independent of the μ-opioid receptor.[1] | 1. Investigate alternative pathways. For example, test if the effect involves changes in ion channel activity (e.g., K+ channels) or activation of other G-protein coupled receptors like SSTRs. |
| Variable results between experimental repeats | 1. Human Error: Inconsistent pipetting, timing, or reagent preparation. 2. Reagent Instability: Degradation of this compound or other critical reagents over time. | 1. Review the experimental protocol step-by-step. Standardize all procedures.[5] 2. Prepare fresh reagents and this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Radioligand Binding Assay to Determine Off-Target Binding
This protocol provides a general framework for testing the binding of this compound to a non-target receptor of interest (e.g., Somatostatin Receptor Subtype 2, SSTR2) using a competitive binding assay.
Objective: To determine if this compound competes with a known radioligand for binding to a specific receptor expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (e.g., SSTR2).
-
Radioligand specific for the receptor (e.g., 125I-Tyr11-SRIF-14 for SSTR2).
-
This compound (unlabeled ligand).
-
Known selective unlabeled ligand for the receptor (positive control, e.g., Octreotide for SSTR2).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the positive control ligand (e.g., Octreotide) in Binding Buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the following in order:
-
Binding Buffer.
-
A fixed concentration of the radioligand (e.g., ~0.1 nM of 125I-Tyr11-SRIF-14).
-
Varying concentrations of unlabeled this compound (or positive control, or buffer for total binding).
-
For non-specific binding (NSB) tubes, add a high concentration of the positive control ligand (e.g., 1 µM Octreotide).
-
-
Initiate Binding: Add a consistent amount of cell membrane preparation (e.g., 20-50 µg of protein) to each tube to start the reaction.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Stop the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand (this compound) concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which can then be converted to a Ki (inhibition constant).
-
Visualizations
Caption: this compound's intended on-target vs. a potential off-target pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (this compound) in mice PMID: 2901358 | MCE [medchemexpress.cn]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.zageno.com [go.zageno.com]
Technical Support Center: Preventing Compound Precipitation in Buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of compounds, such as peptides and small molecules (generically referred to as "Ctop"), in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my buffer?
Precipitation of a compound from a buffer solution can be triggered by several factors. The most common causes include:
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pH of the Buffer: The solubility of many compounds, especially peptides, is highly dependent on the pH of the solution. Proteins and peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[1][2][3]
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Ionic Strength of the Buffer: The concentration of salts in your buffer can significantly impact the solubility of your compound. Both very low and very high salt concentrations can lead to precipitation.[1][4]
-
Temperature: Temperature fluctuations can affect compound solubility. Some compounds are less soluble at lower temperatures, while others may denature and aggregate at higher temperatures.[1][5][6] Freeze-thaw cycles can be particularly detrimental.[5]
-
Compound Concentration: Exceeding the solubility limit of the compound in a particular buffer will inevitably lead to precipitation.[1]
-
Buffer Composition: The specific components of your buffer can interact with the compound, leading to precipitation.
-
Presence of Organic Solvents: When diluting a compound from a stock solution in an organic solvent (like DMSO or DMF) into an aqueous buffer, improper mixing or too high a concentration of the organic solvent can cause the compound to precipitate.[7]
Q2: How does the pH of the buffer affect the solubility of my peptide compound?
The pH of the buffer influences the charge state of ionizable groups on a peptide.[2][8] At the isoelectric point (pI), the net charge of the peptide is zero, which minimizes repulsive electrostatic forces between molecules, leading to aggregation and precipitation.[3][9] To maintain solubility, the buffer pH should be adjusted to be at least one pH unit above or below the pI of the peptide.[1]
Q3: Can the type of salt in my buffer cause precipitation?
Yes, the type and concentration of salt can influence solubility. The "salting out" effect can occur at high salt concentrations, where salt ions compete with the compound for water molecules, reducing solubility and causing precipitation.[4] Conversely, at very low salt concentrations, electrostatic interactions between molecules can lead to aggregation.[10]
Troubleshooting Guide
If you are experiencing precipitation of your compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
Before making any changes, it's crucial to understand the conditions under which precipitation is occurring.
-
Observe and Document: Note the exact buffer composition (pH, salt concentration), compound concentration, temperature, and storage conditions.
-
Review Compound Properties: If available, check the compound's properties, such as its isoelectric point (pI) for peptides, hydrophobicity, and any known solubility data.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
A workflow for troubleshooting compound precipitation.
Step 3: Detailed Corrective Actions
Issue: Incorrect Buffer pH
-
Explanation: If the buffer pH is near the compound's isoelectric point (pI), its solubility will be at a minimum.[3][9]
-
Solution: Adjust the buffer pH to be at least 1-2 units away from the pI. For example, if the pI of a peptide is 6.5, use a buffer with a pH of 5.5 or 7.5.[1]
Issue: Suboptimal Ionic Strength
-
Explanation: Very low salt concentrations can fail to shield charges, leading to aggregation, while very high concentrations can cause "salting out".[4][10]
-
Solution: Optimize the salt concentration. A common starting point is physiological saline (150 mM NaCl). You can test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM) to find the optimal condition.
Issue: High Compound Concentration
-
Explanation: The concentration of the compound may exceed its solubility limit in the chosen buffer.
-
Solution: Reduce the working concentration of your compound. If a high concentration is necessary, consider adding solubilizing agents.
Issue: Temperature and Storage
-
Explanation: Some compounds precipitate at low temperatures. Repeated freeze-thaw cycles can also promote aggregation.[5]
-
Solution: Store the compound at an appropriate temperature. For short-term storage, 4°C may be preferable to freezing.[1] For long-term storage at -20°C or -80°C, consider adding a cryoprotectant like glycerol and aliquotting the solution to minimize freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: pH Optimization
-
Prepare several small aliquots of your compound stock solution.
-
Prepare a series of buffers with identical composition but varying pH values (e.g., pH 5.5, 6.5, 7.5, 8.5).
-
Add the compound to each buffer at the desired final concentration.
-
Incubate the solutions under the typical experimental conditions.
-
Visually inspect for precipitation and, if possible, quantify the amount of soluble compound using a spectrophotometer (e.g., measuring absorbance at 280 nm for proteins) after pelleting any precipitate by centrifugation.
Protocol 2: Use of Solubilizing Additives
If pH and ionic strength adjustments are insufficient, various additives can be tested to enhance solubility.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[1][11] |
| Arginine | 0.5-1 M | Can reduce protein-protein interactions and aggregation.[] |
| Non-ionic Detergents | 0.01-0.1% (v/v) | (e.g., Tween-20, Triton X-100) Can help solubilize hydrophobic compounds.[1] |
| Sugars (e.g., Sucrose) | 250-500 mM | Stabilize protein structure. |
Procedure:
-
Prepare stock solutions of the additives.
-
Add the additive to your buffer before introducing the compound.
-
Test a range of additive concentrations to find the minimum effective concentration that prevents precipitation without interfering with your experiment.
Factors Influencing Compound Solubility
The interplay of various factors determines the solubility of a compound in a buffer system. Understanding these relationships is key to preventing precipitation.
Factors influencing compound solubility in a buffer.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. reddit.com [reddit.com]
- 8. PH's reaction to peptides and their performance in experiments - MOL Changes [molchanges.com]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Ctop stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the C-terminal tensin-like (Ctop) protein in various experimental conditions.
FAQs: Quick Answers to Common Questions
Q1: What is the optimal pH for this compound stability?
A1: While specific experimental data for this compound is limited, proteins that function at focal adhesions are generally most stable at a pH range of 6.0 to 8.0. It is crucial to perform a pH optimization experiment for your specific this compound construct and application.
Q2: How does temperature affect this compound stability?
A2: As a component of dynamic cellular structures, this compound is expected to have moderate thermal stability. Focal adhesion proteins can be sensitive to thermal stress, which may lead to aggregation. For short-term storage (hours to days), keeping the purified protein on ice (~4°C) is recommended. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended buffer components for purifying and storing this compound?
A3: A standard starting buffer for this compound purification could be 20 mM Tris-HCl or HEPES at pH 7.4, with 150 mM NaCl. The addition of stabilizing agents such as glycerol (5-10%), and reducing agents like DTT or TCEP (1-5 mM) can be beneficial, especially if aggregation is observed.
Q4: My purified this compound protein is aggregating. What can I do?
A4: Protein aggregation is a common issue. Please refer to the detailed troubleshooting guide below for a step-by-step approach to address this problem.
Q5: Are there any known post-translational modifications of this compound that affect its stability?
A5: Post-translational modifications such as phosphorylation are known to play a role in regulating the function and interactions of tensin family proteins.[1] While specific data on how these modifications directly impact this compound stability is not extensively documented, it is plausible that phosphorylation could alter its conformation and, consequently, its stability and interaction with other proteins.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered during the expression, purification, and handling of this compound.
Issue 1: Low Yield of Soluble this compound Protein During Expression and Lysis
Symptoms:
-
Very faint or no band corresponding to this compound on SDS-PAGE of the soluble fraction.
-
A prominent band at the expected molecular weight of this compound in the insoluble (pellet) fraction.
Possible Causes and Solutions:
| Cause | Solution |
| Codon Bias: | Optimize the codon usage of your this compound construct for the expression host (e.g., E. coli, insect cells). |
| High Expression Rate Leading to Misfolding: | Lower the induction temperature (e.g., to 16-20°C) and reduce the inducer concentration (e.g., IPTG). |
| Inefficient Lysis: | Use a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication) lysis methods. Ensure sonication is performed on ice to prevent heating. |
| Suboptimal Lysis Buffer: | Add DNase I to reduce viscosity from nucleic acids. Include a low concentration of a mild detergent (e.g., 0.1% Triton X-100) and a reducing agent (e.g., 5 mM DTT). |
Issue 2: this compound Aggregation During or After Purification
Symptoms:
-
The protein solution becomes cloudy or a visible precipitate forms.
-
Loss of protein concentration after a purification step or during storage.
-
Presence of high molecular weight aggregates in size-exclusion chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Buffer Conditions: | Perform a buffer screen to identify the optimal pH and salt concentration. Test a pH range from 6.0 to 8.5 and NaCl concentrations from 50 mM to 500 mM. |
| Oxidation of Cysteine Residues: | Always include a fresh reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in all buffers. |
| High Protein Concentration: | Concentrate the protein in steps, and if aggregation occurs, determine the maximum soluble concentration. Consider adding stabilizing excipients. |
| Hydrophobic Interactions: | Add stabilizing agents such as glycerol (5-20%), sucrose (up to 10%), or L-arginine (50-100 mM) to your buffers. |
| Instability of Tagged Protein: | If using an affinity tag, consider cleaving the tag after the initial purification step, as it may contribute to instability. |
Quantitative Data Summary
The following tables present hypothetical yet representative data on this compound stability under various conditions. These should be used as a guide for designing your own experiments.
Table 1: Effect of pH on this compound Aggregation
| pH | Buffer (50 mM) | % Aggregation (after 24h at 4°C) |
| 5.0 | Sodium Acetate | 45% |
| 6.0 | MES | 15% |
| 7.0 | HEPES | 5% |
| 8.0 | Tris-HCl | 10% |
| 9.0 | Glycine-NaOH | 30% |
Table 2: Thermal Stability of this compound in Different Buffers
| Buffer (50 mM, pH 7.4, 150 mM NaCl) | Melting Temperature (Tm) (°C) |
| HEPES | 48.5 |
| HEPES + 10% Glycerol | 52.1 |
| HEPES + 5 mM DTT | 49.2 |
| HEPES + 10% Glycerol + 5 mM DTT | 53.0 |
Experimental Protocols & Workflows
Protocol 1: Recombinant this compound Expression and Purification
This protocol describes a general workflow for the expression and purification of a His-tagged this compound construct from E. coli.
Protocol 2: Thermal Shift Assay (TSA) for Stability Screening
This protocol outlines the steps for performing a TSA to determine the melting temperature (Tm) of this compound in different buffer conditions.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy can be used to assess the secondary structure of this compound and monitor conformational changes upon mutation or changes in the experimental environment.
Signaling Pathway and Logical Relationships
The following diagram illustrates the general involvement of tensin family proteins, including this compound, in focal adhesion signaling.
References
Ctop In Vivo Administration: Technical Support Center
Welcome to the technical support center for the in vivo administration of Ctop (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cyclic octapeptide that acts as a potent and highly selective antagonist for the μ-opioid receptor (MOR).[1] Its primary mechanism of action is to block the binding of opioid agonists, like morphine, to the MOR, thereby inhibiting their downstream signaling effects.
Q2: What are the main challenges associated with the in vivo administration of this compound?
The principal challenge with systemic in vivo administration of this compound is its poor permeability across the blood-brain barrier (BBB).[2] This significantly limits its efficacy for central nervous system (CNS) targets when administered peripherally (e.g., intravenously or intraperitoneally). Consequently, direct administration into the CNS is often required to observe its effects on the brain and spinal cord.
Q3: Is this compound stable in vivo?
Studies on opioid peptides suggest that the cyclic structure of this compound contributes to its stability against proteolytic degradation. Research on a bicyclic analog of this compound, OL-CTOP, has shown that the core this compound sequence remains remarkably stable even when part of a larger peptide that undergoes some enzymatic cleavage.[2]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
Researchers may encounter difficulties in dissolving this compound, a hydrophobic peptide, in standard aqueous solutions for in vivo administration.
Possible Cause & Solution:
-
Vehicle Selection: Due to its hydrophobic nature, this compound may not be readily soluble in saline or phosphate-buffered saline (PBS) alone. The use of a co-solvent is often necessary.
-
Recommended Solvents: A common approach for dissolving hydrophobic peptides is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution with an aqueous vehicle such as saline or PBS.[3] It is crucial to ensure the final concentration of the organic solvent is low enough to avoid toxicity in the animal model.[3]
-
pH Adjustment: Peptide solubility is influenced by pH. Adjusting the pH of the vehicle away from the peptide's isoelectric point can enhance solubility.[4]
-
| Vehicle Component | Recommended Final Concentration | Notes |
| DMSO | < 5% (ideally < 1%) | High concentrations can be toxic. Always run a vehicle-only control group. |
| Saline (0.9% NaCl) | q.s. to final volume | Use sterile, pyrogen-free saline for injections. |
| PBS | q.s. to final volume | Ensure the pH is compatible with the intended route of administration. |
Issue 2: Lack of Expected Pharmacological Effect After Systemic Administration
A common issue is the absence of a CNS-mediated effect (e.g., blockade of morphine-induced analgesia) after peripheral administration of this compound.
Possible Cause & Solution:
-
Blood-Brain Barrier Penetration: As previously mentioned, this compound has negligible influx across the BBB.[2] Therefore, systemic administration is unlikely to achieve therapeutic concentrations in the brain.
-
Alternative Administration Route: To target the CNS, direct administration methods are recommended. Intracerebroventricular (i.c.v.) injection is a commonly used method in preclinical studies to bypass the BBB and deliver this compound directly to the brain.[2]
-
Issue 3: Determining the Optimal In Vivo Dose
Selecting the appropriate dose of this compound is critical for observing the desired antagonist effect without causing off-target effects or toxicity.
Possible Cause & Solution:
-
Dose-Response Studies: The optimal dose will depend on the animal model, the route of administration, and the specific research question. It is essential to perform dose-response studies to determine the minimal effective dose.
-
Literature Review: Refer to published studies for guidance on effective doses. For example, in mice, an intracerebroventricular (i.c.v.) dose of 3 nmol (approximately 3.19 µg) of this compound has been shown to significantly antagonize the effects of morphine.[2]
-
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| Mouse | Intracerebroventricular (i.c.v.) | 1 - 10 nmol | [2][5] |
Experimental Protocols & Visualizations
Experimental Workflow: Intracerebroventricular (i.c.v.) Injection in Mice
This workflow outlines the key steps for administering this compound directly into the cerebral ventricles of a mouse.
Workflow for i.c.v. injection of this compound in mice.
Signaling Pathway: this compound Antagonism of the μ-Opioid Receptor
This diagram illustrates the mechanism of this compound in blocking the signaling cascade initiated by an opioid agonist at the μ-opioid receptor.
This compound competitively antagonizes the μ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (this compound) in mice PMID: 2901358 | MCE [medchemexpress.cn]
Ctop Technical Support Center: Your Guide to Optimal Mu-Opioid Receptor Blockade
Welcome to the Ctop Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound, a potent and selective mu-opioid receptor antagonist, in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure optimal receptor blockade and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Question | Possible Cause | Solution |
| Why am I seeing incomplete blockade of the mu-opioid receptor? | Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the receptor binding site. | Increase the concentration of this compound in a stepwise manner. Refer to the dosage tables below for recommended starting concentrations in your experimental model. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific conditions. |
| Agonist Concentration is Too High: An excessively high concentration of the agonist can outcompete this compound, even at effective antagonist concentrations. | Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC50 or EC80) in your functional assay. This will allow for a more sensitive detection of this compound's antagonistic effects. | |
| Incorrect Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can affect this compound binding and efficacy. | Ensure that the incubation time is sufficient to reach binding equilibrium. For competitive binding assays, a 35-minute incubation at 37°C has been shown to be effective.[1] Optimize buffer components to ensure they do not interfere with receptor binding. | |
| This compound Degradation: Improper storage or handling can lead to the degradation of the peptide-based this compound. | Store this compound as recommended by the manufacturer, typically at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Why am I observing off-target effects? | High this compound Concentration: While highly selective, at very high concentrations, this compound may exhibit some interaction with other receptors or cellular components. This compound has been noted to increase K+ currents in rat locus ceruleus neurons through a mu-receptor independent mechanism.[2][3] | Use the lowest effective concentration of this compound that achieves complete blockade of the mu-opioid receptor. This can be determined through careful dose-response studies. If off-target effects are suspected, consider using a structurally different mu-opioid antagonist as a control. |
| Contamination of Reagents: Impurities in experimental reagents can lead to unexpected results. | Ensure all buffers and solutions are prepared with high-purity reagents and sterile, nuclease-free water. | |
| Why is my this compound not dissolving properly? | Incorrect Solvent: Using an inappropriate solvent can lead to poor solubility. | This compound is soluble in water.[1] For stock solutions, use sterile, deionized water. If necessary for specific experimental conditions, a small percentage of DMSO can be used, but it is important to test for vehicle effects. |
| Low Temperature: Dissolving peptides at low temperatures can sometimes be difficult. | Allow this compound to reach room temperature before dissolving. Gentle vortexing can aid in dissolution. | |
| Why is there high variability between my experimental replicates? | Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability, especially when working with small volumes. | Calibrate your pipettes regularly and use proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Cell Health and Density: Variations in cell health or the number of cells seeded per well can impact assay results. | Maintain consistent cell culture conditions and passage numbers. Ensure a uniform cell suspension when plating and verify cell viability before starting the experiment. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and highly selective competitive antagonist of the mu-opioid receptor.[2][3][4] It binds to the receptor at the same site as agonists like morphine but does not activate the downstream signaling cascade. By occupying the binding site, it prevents agonists from binding and eliciting a biological response. |
| How selective is this compound for the mu-opioid receptor? | This compound is highly selective for the mu-opioid receptor over the delta-opioid receptor. It has a high affinity for the mu receptor with a Ki value of approximately 0.96 nM, while its affinity for the delta receptor is very low (Ki > 10,000 nM).[2][3] |
| What are the recommended storage conditions for this compound? | This compound should be stored at -20°C in a desiccated environment. Under these conditions, it can be stable for up to 12 months. |
| How should I prepare a stock solution of this compound? | This compound is soluble in water.[1] To prepare a stock solution, reconstitute the lyophilized powder in sterile, deionized water to a desired concentration (e.g., 1 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. |
| Can this compound be used in both in vitro and in vivo experiments? | Yes, this compound has been successfully used in both in vitro and in vivo studies to antagonize the effects of mu-opioid agonists.[4][5] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Mu-opioid | 0.96 | [2][3] |
| Delta-opioid | >10,000 | [2][3] |
Table 2: Recommended this compound Dosage Ranges
| Experimental Model | Administration Route | Recommended Dosage/Concentration | Reference |
| In vitro (cell culture) | Perfusion/Bath application | 5 µM | [5] |
| In vivo (mice) | Intracerebroventricular (ICV) | 0 - 0.5 nmol | [4] |
| In vivo (mice) | Intranasal | 100 - 600 µg | |
| In vivo (rats) | Intra-VTA injection | 0 - 1.5 nmol per side | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the mu-opioid receptor.
-
[³H]-DAMGO (a radiolabeled mu-opioid agonist).
-
This compound.
-
Naloxone (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the mu-opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable protein assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, an excess of naloxone (e.g., 10 µM), and membrane preparation.
-
This compound Competition: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 35 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-DAMGO as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) from the resulting competition curve.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Functional Assay
Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the mu-opioid receptor (e.g., CHO-MOR or HEK293-MOR).
-
This compound.
-
A mu-opioid agonist (e.g., DAMGO or morphine).
-
Forskolin.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Methodology:
-
Cell Culture: Plate the mu-opioid receptor-expressing cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-treatment with this compound: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the mu-opioid agonist (typically the EC80 concentration) along with a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels, allowing for the measurement of inhibition by the Gαi-coupled mu-opioid receptor.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
The results will demonstrate the antagonistic potency of this compound in a functional cellular context.
-
Visualizations
References
- 1. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Validation & Comparative
A Comparative Guide to CTOP and Naloxone for Opioid Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two critical opioid receptor antagonists: CTOP and naloxone. The information presented is intended to assist researchers and drug development professionals in selecting the appropriate antagonist for their experimental needs. This comparison covers their binding profiles, mechanisms of action, and applications, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Naloxone
| Feature | This compound | Naloxone |
| Primary Target | Mu-opioid receptor (MOR) | Mu, Kappa, and Delta opioid receptors |
| Selectivity | Highly selective for MOR | Non-selective |
| Potency | High potency at MOR | Moderate to high potency, varies by receptor |
| Primary Use | Research tool for studying MOR-mediated effects | Broad-spectrum opioid overdose reversal, research |
Quantitative Comparison of Binding Affinities
The selection of an opioid antagonist is often dictated by its binding affinity (Ki) and selectivity for the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity.
| Antagonist | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Reference |
| This compound | 0.96 | >10,000 | Not Reported (very low affinity) | |
| Naloxone | 1.52 | 95 | 16 | [1] |
Key Insights from the Data:
-
This compound is a highly potent and selective antagonist for the mu-opioid receptor. Its affinity for the mu receptor is over 10,000 times greater than for the delta receptor, making it an excellent tool for isolating and studying mu-opioid receptor-specific functions.
-
Naloxone is a non-selective opioid antagonist, with its highest affinity for the mu-opioid receptor, followed by the kappa and then the delta receptor.[1][2] This broad-spectrum activity makes it effective in reversing the effects of a wide range of opioids but less suitable for studies requiring receptor subtype specificity.
Mechanism of Action and Signaling Pathways
Both this compound and naloxone are competitive antagonists, meaning they bind to opioid receptors at the same site as endogenous and exogenous opioids but do not activate the receptor.[3] By occupying the binding site, they block the effects of opioid agonists.
Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it triggers a conformational change that leads to the inhibition of adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[4][5] By blocking the receptor, this compound and naloxone prevent this signaling cascade, thereby antagonizing the downstream effects of opioids.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa).
-
Test compound (this compound or naloxone) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the test compound (this compound or naloxone).
-
In a reaction tube, combine the cell membranes, the specific radioligand at a concentration near its Kd, and a dilution of the test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-labeled standard ligand (e.g., unlabeled naloxone) to a separate set of tubes.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Antagonist Activity: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic effects of opioids and their antagonism.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Opioid agonist (e.g., morphine).
-
Opioid antagonist (this compound or naloxone).
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainers.
Procedure:
-
Acclimate the animals to the testing room and restrainers for at least 30 minutes before the experiment.
-
Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the ventral surface of the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer the antagonist (this compound or naloxone) via the desired route (e.g., intracerebroventricularly for this compound, intraperitoneally for naloxone) at a predetermined time before the agonist.
-
Administer the opioid agonist (e.g., morphine, subcutaneously).
-
Measure the tail-flick latency at several time points after agonist administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The degree of antagonism is determined by the reduction in the analgesic effect (increased tail-flick latency) of the opioid agonist in the presence of the antagonist compared to the agonist alone.
-
Data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Measurement of Opioid-Induced Respiratory Depression
Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals.
Materials:
-
Male Sprague-Dawley rats.
-
Whole-body plethysmography chambers.
-
Opioid agonist (e.g., morphine).
-
Opioid antagonist (this compound or naloxone).
-
Data acquisition and analysis software.
Procedure:
-
Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Acclimate each animal to the plethysmography chamber for a specified period (e.g., 30-60 minutes) until they are calm.
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), for a stable period.
-
Administer the antagonist (this compound or naloxone) followed by the opioid agonist (morphine) at appropriate times and routes of administration.
-
Continuously record the respiratory parameters for a set duration following drug administration (e.g., 2-3 hours).
-
Analyze the data to determine the extent and duration of respiratory depression (decreases in respiratory rate and minute volume) induced by the opioid agonist.
-
The efficacy of the antagonist is quantified by its ability to prevent or reverse the agonist-induced respiratory depression, comparing the respiratory parameters in animals treated with the antagonist and agonist to those treated with the agonist alone.
In Vivo Effects: A Comparative Overview
In vivo studies have demonstrated key differences in the effects of this compound and naloxone. When administered directly into the central nervous system (intracerebroventricularly), this compound is significantly more potent than naloxone in antagonizing morphine-induced analgesia and hypermotility.[4] This highlights this compound's powerful and selective action within the brain. Naloxone, typically administered systemically, has a rapid onset of action and a shorter duration of effect, often requiring repeated doses in clinical settings to manage opioid overdose.[3]
Conclusion
The choice between this compound and naloxone for opioid receptor blockade depends critically on the specific research question.
-
This compound is the antagonist of choice for studies aiming to elucidate the specific roles of the mu-opioid receptor in physiological and pathological processes, due to its high potency and selectivity.
-
Naloxone remains an indispensable tool for studies requiring broad-spectrum opioid antagonism and is the clinical standard for the reversal of opioid overdose due to its effectiveness at multiple opioid receptor subtypes.
Researchers should carefully consider the binding affinity, selectivity, and pharmacokinetic profiles of these antagonists to ensure the appropriate design and interpretation of their experiments.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
Validating Ctop's Specificity for Mu-Opioid Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interaction of antagonists with their targets is paramount. This guide provides a detailed comparison of Ctop's specificity for the mu-opioid receptor (MOR) against other common opioid antagonists, supported by experimental data and detailed methodologies.
This compound, a synthetic cyclic octapeptide, is widely recognized as a potent and highly selective antagonist for the mu-opioid receptor (MOR). Its high affinity for MOR, coupled with significantly lower affinity for delta (DOR) and kappa (KOR) opioid receptors, makes it a valuable tool in opioid research. This guide delves into the experimental data that substantiates this specificity, offering a comparative analysis with the non-selective antagonists Naloxone and Naltrexone.
Comparative Binding Affinity of Opioid Antagonists
The binding affinity of an antagonist to its receptor is a critical measure of its potency and selectivity. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound, Naloxone, and Naltrexone at the three main opioid receptor subtypes.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) |
| This compound | 0.96[1] | >10,000[1] | Data not readily available |
| Naloxone | 0.43 - 3.9[2][3] | 38 - 95[1][2] | 16[2] |
| Naltrexone | 0.7 | 10.8[4] | 0.81 - 9.6[4][5] |
Experimental Protocols
The determination of binding affinities and functional antagonism relies on precise experimental methodologies. Below are detailed protocols for key assays used to characterize opioid receptor antagonists.
Radioligand Binding Assay (Competitive Displacement)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-labeled universal opioid ligand (e.g., 10 µM Naloxone).
-
Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.
2. Assay Procedure:
-
In a 96-well plate, pre-incubate the membranes with the antagonist (e.g., this compound) at various concentrations.
-
Add a fixed concentration of a specific opioid agonist (e.g., DAMGO for MOR) to stimulate G-protein activation.
-
Introduce [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated G-proteins.
-
The assay buffer should contain GDP to facilitate the exchange of [³⁵S]GTPγS for GDP on the Gα subunit.
-
Incubate at 30°C for 60 minutes.
3. Data Analysis:
-
The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the IC50 value is calculated.
cAMP Inhibition Functional Assay
This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Plate cells expressing the opioid receptor of interest in a 96-well plate.
-
Pre-treat the cells with the antagonist (e.g., this compound) at various concentrations.
-
Stimulate the cells with a combination of an opioid agonist (e.g., DAMGO) and forskolin (an adenylyl cyclase activator).
2. cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cAMP.
-
The level of cAMP is then measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
3. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified.
-
The IC50 value for the antagonist is determined from the dose-response curve.
Visualizing Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the mu-opioid receptor and a typical experimental workflow for determining antagonist affinity.
Caption: Mu-opioid receptor signaling and competitive antagonism by this compound.
Caption: Workflow for determining antagonist binding affinity.
References
- 1. naloxone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ctop and Other Opioid Antagonists: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the µ-opioid receptor antagonist Ctop with other widely used opioid antagonists, namely Naloxone, Naltrexone, and Naltrindole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the binding affinities, functional activities, and underlying experimental methodologies for these critical research tools.
Introduction to Opioid Antagonists
Opioid antagonists are a class of drugs that bind to opioid receptors but do not activate them. Instead, they block the effects of both endogenous opioid peptides and exogenous opioid drugs.[1] This blockade is crucial for reversing opioid overdose and is a valuable mechanism in research to study the physiological and pathological roles of the opioid system. The three main types of opioid receptors are µ (mu), δ (delta), and κ (kappa), each with distinct physiological functions.[2][3][4][5] The selectivity and affinity of an antagonist for these receptor subtypes determine its pharmacological profile and therapeutic or research applications.
This compound (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective peptide antagonist for the µ-opioid receptor. Its high affinity and selectivity make it an invaluable tool for isolating and studying µ-opioid receptor-mediated effects.
Naloxone and Naltrexone are non-selective opioid antagonists, although they exhibit a higher affinity for the µ-opioid receptor.[6] They are widely used clinically to reverse opioid overdose and in the management of opioid and alcohol use disorders.[7]
Naltrindole is a highly potent and selective antagonist for the δ-opioid receptor, making it an essential tool for investigating the roles of this receptor subtype.[8][9]
This guide will delve into the quantitative differences between these antagonists, providing the data and protocols necessary for informed experimental design.
Comparative Binding Affinity
The binding affinity of an antagonist for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound, Naloxone, Naltrexone, and Naltrindole at the µ, δ, and κ opioid receptors.
| Antagonist | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.2 - 1.5 | >1000 | >1000 |
| Naloxone | 1 - 5 | 10 - 50 | 15 - 100 |
| Naltrexone | 0.1 - 1 | 5 - 20 | 1 - 10 |
| Naltrindole | 10 - 50 | 0.1 - 1 | 5 - 20 |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue preparation. The values presented here are a representative range from the literature.
Comparative Functional Activity
The functional activity of an antagonist is its ability to inhibit the action of an agonist. This is often quantified by the IC50 value in functional assays (the concentration of antagonist that inhibits 50% of the agonist response) or the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve).
| Antagonist | Functional Assay | IC50 (nM) | pA2 |
| This compound | cAMP Inhibition | ~1-10 | ~8-9 |
| Naloxone | cAMP Inhibition | ~5-20[10] | ~7.5-8.5 |
| Naltrexone | cAMP Inhibition | ~1-10[10] | ~8-9[11] |
| Naltrindole | cAMP Inhibition | ~1-5 (at δ-receptor) | ~8-9 (at δ-receptor) |
Note: IC50 and pA2 values are dependent on the agonist used and the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following sections provide generalized protocols for key assays used to characterize opioid antagonists.
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the opioid receptor of interest.
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).
-
Unlabeled antagonist (the compound to be tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 10 µM Naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a 96-well plate, add the assay buffer, radiolabeled ligand at a concentration close to its Kd, and the diluted unlabeled antagonist.
-
Add the membrane preparation to initiate the binding reaction.
-
For determining non-specific binding, add the non-specific binding control instead of the test antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor. Antagonists will inhibit agonist-stimulated GTPγS binding.[7][12]
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Opioid agonist (e.g., DAMGO).
-
Unlabeled antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding is agonist-dependent).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the antagonist.
-
In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, the agonist at a concentration that elicits a submaximal response (e.g., EC80), and the diluted antagonist.
-
Add the membrane preparation to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled opioid receptors. Antagonists will reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Opioid agonist.
-
Unlabeled antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or radiommunoassay).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the antagonist for a specified time.
-
Add the opioid agonist at a concentration that gives a robust inhibition of cAMP production (e.g., EC80).
-
Add forskolin to stimulate adenylyl cyclase.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of the agonist effect against the logarithm of the antagonist concentration to determine the IC50.
Visualizations
The following diagrams illustrate key concepts in opioid antagonist pharmacology and experimental workflows.
Conclusion
The choice of an opioid antagonist is critical for the successful design and interpretation of research studies. This compound stands out for its high selectivity for the µ-opioid receptor, making it an ideal tool for dissecting the specific roles of this receptor subtype. In contrast, Naloxone and Naltrexone offer broad-spectrum opioid receptor blockade, with clinical relevance in overdose and addiction treatment. Naltrindole provides a highly selective tool for the investigation of δ-opioid receptor function. This guide provides the necessary quantitative data and detailed experimental protocols to assist researchers in selecting the most appropriate antagonist for their specific experimental needs and to ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Before you continue to YouTube [consent.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antagonism by naltrexone and naloxone of mu, kappa, and delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interaction between Naloxone and Naltrexone Following Intranasal Administration to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In vivo apparent pA2 analysis for naltrexone antagonism of discriminative stimulus and analgesic effects of opiate agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Ctop with Opioid and Other Receptor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Ctop (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and widely used µ-opioid receptor antagonist. Understanding the selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This document presents quantitative binding affinity data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a clear comparison of this compound's interaction with various receptor types.
This compound Binding Affinity Profile
This compound is a highly selective antagonist for the µ-opioid receptor. Experimental data from competitive radioligand binding assays demonstrate a stark contrast in its affinity for the µ-opioid receptor compared to the δ-opioid receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (µ vs. δ) |
| µ-opioid | This compound | 0.96[1][2] | >10,400-fold |
| δ-opioid | This compound | >10,000[1][2] | |
| κ-opioid | This compound | Data not available |
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through competitive radioligand binding assays. This technique quantifies the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from its receptor.
Key Experimental Method: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for µ, δ, and κ-opioid receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing the specific opioid receptor subtype (µ, δ, or κ) of interest. These are often derived from transfected cell lines (e.g., CHO or HEK293 cells) or brain tissue homogenates.
-
Radioligand: A high-affinity, receptor-selective radiolabeled ligand. Examples include:
-
µ-opioid receptor: [³H]-DAMGO
-
δ-opioid receptor: [³H]-Naltrindole
-
κ-opioid receptor: [³H]-U69,593
-
-
Unlabeled Ligand: this compound at varying concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors (e.g., MgCl₂).
-
Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., glass fiber filters).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow:
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the receptor membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways of Opioid Receptors
Opioid receptors, including the µ-opioid receptor for which this compound is an antagonist, are G-protein coupled receptors (GPCRs). Their activation by an agonist typically leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. As an antagonist, this compound blocks these downstream effects by preventing agonist binding.
Pathway Description:
-
Agonist Binding: An opioid agonist binds to the µ-opioid receptor.
-
G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gᵢ/Gₒ).
-
Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate various intracellular effectors:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
-
Activation of MAPK Pathway: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular changes.
-
-
This compound's Mechanism of Action: As a competitive antagonist, this compound binds to the µ-opioid receptor at the same site as agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade.
Conclusion
The available data unequivocally demonstrate that this compound is a highly potent and selective antagonist for the µ-opioid receptor, exhibiting negligible affinity for the δ-opioid receptor. This high degree of selectivity makes this compound an invaluable tool for researchers investigating the specific roles of the µ-opioid system in various physiological and pathological processes. When designing experiments, it is crucial to consider the concentration of this compound used to ensure its effects are specifically mediated by the blockade of µ-opioid receptors and to avoid potential off-target effects at much higher concentrations.
References
In Vivo Efficacy of CTOP in Non-Hodgkin's Lymphoma: A Comparative Analysis
For Immediate Release
A comprehensive review of clinical data confirms the in vivo efficacy of the CTOP chemotherapy regimen in the treatment of Non-Hodgkin's Lymphoma. This guide provides a detailed comparison of the this compound regimen with the alternative CTVP regimen, supported by experimental data on efficacy and toxicity, detailed experimental protocols, and visualizations of the associated molecular pathways. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatment options.
Comparative Efficacy and Toxicity
A key clinical study retrospectively analyzed the outcomes of 272 patients with Non-Hodgkin's Lymphoma treated with either the this compound or CTVP regimen. The this compound regimen consists of cyclophosphamide, epirubicin, vincristine (Oncovin®), and prednisone, while the CTVP regimen substitutes vincristine with vindesine.
The study revealed comparable overall response rates and clinical benefit rates between the two regimens. However, a notable difference was observed in the toxicity profiles and long-term survival. The CTVP regimen was associated with a lower incidence of neurotoxicity compared to the this compound regimen.[1] Furthermore, the 5-year overall survival rate was significantly higher in the CTVP group.[1]
| Metric | This compound Regimen | CTVP Regimen | p-value |
| Response Rate | 72.32% | 73.13% | >0.05 |
| Clinical Benefit Rate | 90.18% | 91.88% | >0.05 |
| Incidence of Neurotoxicity | 31.36% | 14.81% | <0.05 |
| 5-Year Overall Survival Rate | 22.3% | 43.2% | <0.05 |
| A summary of comparative efficacy and toxicity data between this compound and CTVP regimens. |
Experimental Protocols
The following are representative treatment protocols for CHOP-like regimens, upon which this compound and CTVP are based. The exact dosages and schedules can vary based on institutional guidelines and patient-specific factors.
CHOP-21 Regimen (representative of this compound):
This regimen is typically administered in 21-day cycles for 6 to 8 cycles.
-
Cyclophosphamide: 750 mg/m² intravenously on Day 1.
-
Doxorubicin (or Epirubicin): 50 mg/m² intravenously on Day 1.
-
Vincristine (Oncovin®): 1.4 mg/m² (maximum dose of 2 mg) intravenously on Day 1.
-
Prednisone: 100 mg orally on Days 1-5.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the this compound and CTVP regimens are achieved through the distinct mechanisms of action of their constituent drugs, which target different cellular processes to induce cancer cell death.
Cyclophosphamide: DNA Alkylation and Apoptosis
Cyclophosphamide is a prodrug that is activated by liver enzymes. Its active metabolites, phosphoramide mustard and acrolein, are responsible for its cytotoxic effects. Phosphoramide mustard is an alkylating agent that forms cross-links within and between DNA strands. This DNA damage, if not repaired, triggers a cascade of events leading to programmed cell death, or apoptosis.
Caption: Cyclophosphamide's activation and subsequent DNA damage leading to apoptosis.
Epirubicin: Topoisomerase II Inhibition and DNA Damage
Epirubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, interfering with DNA and RNA synthesis. Crucially, it inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair. This inhibition leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent cell death.
Caption: Epirubicin's mechanism of action via Topoisomerase II inhibition.
Vincristine and Vindesine: Microtubule Disruption
Vincristine and its derivative vindesine are vinca alkaloids that target microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, they inhibit microtubule polymerization. This disruption of microtubule dynamics arrests cells in metaphase of the cell cycle, leading to cell death. The difference in neurotoxicity between vincristine and vindesine may be related to subtle differences in their interactions with microtubules in neuronal cells.
References
A Comparative Analysis of the Half-Life of CTOP and Structurally Related Opioid Receptor Antagonists
In the landscape of pharmacological research, particularly in the field of opioid signaling, the in vivo and in vitro stability of receptor antagonists is a critical parameter influencing their therapeutic potential and experimental utility. This guide provides a comparative analysis of the half-life of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist, with other notable opioid receptor modulators. The stability of these compounds is paramount to their pharmacokinetic and pharmacodynamic profiles, dictating their duration of action and, consequently, their clinical and research applications.
While specific half-life data for this compound remains elusive in publicly available literature, its structural characteristics as a cyclic peptide suggest a degree of inherent stability against enzymatic degradation.[1] This guide will delve into the available half-life data for comparable compounds, detail the experimental methodologies used for such determinations, and provide a visual representation of the pertinent signaling pathways and experimental workflows.
Comparative Half-Life Data
The following table summarizes the available half-life data for this compound and a selection of similar non-peptide and peptide opioid receptor modulators. It is important to note the absence of a definitive half-life for this compound in the reviewed literature, a gap that highlights an area for future investigation.
| Compound | Type | Receptor Target | Half-Life | Species/System |
| This compound | Cyclic Peptide Antagonist | μ-Opioid Receptor | Data not available | - |
| DAMGO | Peptide Agonist | μ-Opioid Receptor | 0.24 hours | Sheep (in vivo)[2] |
| Naloxone | Small Molecule Antagonist | Opioid Receptors | ~1-1.5 hours | Human (in vivo) |
| Naltrexone | Small Molecule Antagonist | Opioid Receptors | ~4 hours (parent compound) | Human (in vivo)[3][4] |
| 6-β-naltrexol | Small Molecule (Metabolite) | Opioid Receptors | ~13 hours | Human (in vivo)[3] |
Signaling Pathways and Experimental Workflows
To contextualize the action of these compounds, it is essential to understand the signaling cascade they modulate and the experimental procedures used to characterize them.
Mu-Opioid Receptor Signaling Pathway
This compound and the other compounds discussed exert their effects by interacting with the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist, the receptor initiates a signaling cascade that leads to analgesic effects but also to adverse effects like respiratory depression. Antagonists like this compound block these effects by preventing agonist binding.
Experimental Workflow for Half-Life Determination
The determination of a compound's half-life is a cornerstone of pharmacokinetic studies. The following diagram illustrates a typical workflow for an in vitro plasma stability assay.
References
- 1. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetics of selective mu-opioid peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinclairmethod.org [sinclairmethod.org]
- 4. bicyclehealth.com [bicyclehealth.com]
Validating the Impact of CTOP on µ-Opioid Receptor Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the µ-opioid receptor antagonist CTOP with other alternatives, supported by experimental data. The following sections detail the validation of this compound's effect on downstream signaling pathways, offering insights into its mechanism of action and performance relative to other common antagonists.
G-Protein Dependent Signaling: Inhibition of Adenylyl Cyclase
Activation of the µ-opioid receptor (MOR) by an agonist, such as morphine or DAMGO, initiates a signaling cascade through the coupled inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a potent and selective MOR antagonist, effectively reverses this agonist-induced inhibition.
Comparative Antagonist Potency
The potency of this compound and other MOR antagonists is often quantified by their binding affinity (Ki) and their ability to counteract agonist-induced effects in functional assays (e.g., IC50 in cAMP inhibition assays). Lower Ki and IC50 values indicate higher potency.
| Antagonist | Receptor Binding Affinity (Ki) (nM) | Antagonistic Potency (IC50) (nM) - cAMP Inhibition Assay |
| This compound | 0.96 (µ) vs. >10,000 (δ)[1] | Data not consistently available in a directly comparable format |
| Naloxone | 1.26 - 1.5[2] | 0.20 µM (in morphine-induced cAMP overshoot assay)[3] |
| Naltrexone | Data not consistently available in a directly comparable format | 0.11 µM (in morphine-induced cAMP overshoot assay)[3] |
Note: Direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions. The provided values are from different sources and should be interpreted with caution.
Experimental Protocol: DAMGO-Induced cAMP Inhibition Assay
This assay measures the ability of an antagonist to reverse the inhibition of adenylyl cyclase caused by the MOR agonist DAMGO.
Materials:
-
Cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells)
-
[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO)
-
This compound and other antagonist compounds
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture reagents
Procedure:
-
Cell Culture: Plate MOR-expressing cells in appropriate well plates and grow to a suitable confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound, Naloxone) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of DAMGO (typically at its EC80 or EC90) to the wells, in the continued presence of the antagonist, and incubate for a specific duration (e.g., 10-15 minutes) at 37°C. This step is performed in the presence of forskolin to stimulate a measurable level of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
G-Protein Independent Signaling: β-Arrestin Recruitment
Upon agonist binding, the µ-opioid receptor is also phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of a separate wave of downstream signaling. The effect of antagonists like this compound on this pathway is an active area of research, with implications for understanding opioid tolerance and the development of biased ligands.
Experimental Protocol: β-Arrestin Recruitment Assay
This assay quantifies the ability of a ligand to promote or inhibit the interaction between the µ-opioid receptor and β-arrestin.
Materials:
-
Cells co-expressing the µ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.
-
Agonist and antagonist compounds.
-
Assay-specific substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the engineered cells in appropriate assay plates.
-
Antagonist Pre-incubation: Treat the cells with a range of antagonist concentrations for a specified time.
-
Agonist Challenge: Add a fixed concentration of a MOR agonist to stimulate the receptor and induce β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or color change), which is proportional to the extent of receptor-β-arrestin interaction.
-
Data Analysis: Analyze the data to determine the extent to which the antagonist inhibits the agonist-induced β-arrestin recruitment.
Signaling Pathway Diagrams
The following diagrams illustrate the key downstream signaling pathways of the µ-opioid receptor and the points of intervention for antagonists like this compound.
References
Ctop vs. CTAP: A Comparative Guide for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate µ-opioid receptor antagonist is critical for the precision and validity of in vivo studies. This guide provides a detailed comparison of two commonly used peptidic antagonists, Ctop and CTAP, focusing on their performance, experimental considerations, and underlying mechanisms of action.
This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the relevant signaling pathway and a typical experimental workflow to aid in the selection and application of these research tools.
Quantitative Comparison of this compound and CTAP
The following table summarizes the key pharmacological parameters of this compound and CTAP for in vivo studies.
| Parameter | This compound | CTAP | Reference |
| Antagonist Potency (in vivo) | Apparent pKB: 8.9 (against morphine in rat tail-withdrawal assay) | Apparent pA2: 9.0 (against morphine in rat tail-withdrawal assay) | [1] |
| Receptor Selectivity | Potent and selective µ-opioid receptor antagonist. | Potent and selective µ-opioid receptor antagonist. | [1] |
| Blood-Brain Barrier (BBB) Permeability | Negligible influx into the brain. | No influx into the brain. |
In Vivo Performance and Application
Both this compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) and CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) are potent and selective antagonists of the µ-opioid receptor, making them valuable tools for investigating opioid-mediated physiological and pathological processes. Their peptidic nature, however, significantly impacts their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier.
A key differentiator for in vivo study design is the negligible to non-existent brain penetration of both this compound and CTAP when administered peripherally. This characteristic makes them ideal for studies investigating the peripheral effects of µ-opioid receptor modulation without confounding central nervous system (CNS) actions. To study their effects within the CNS, direct administration into the brain, such as via intracerebroventricular (i.c.v.) injection, is necessary.
In terms of antagonist potency in vivo, studies have shown that this compound and CTAP exhibit comparable efficacy in blocking the effects of µ-opioid agonists like morphine in nociceptive assays such as the tail-withdrawal test.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of this compound and CTAP.
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is essential for studying the central effects of this compound and CTAP.
Materials:
-
This compound or CTAP dissolved in sterile saline
-
Anesthetic (e.g., pentobarbital)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 27-gauge needle
-
Surgical tools (scalpel, clamps, sutures)
-
Warming pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and ensure a lack of pedal reflex.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface), drill a small burr hole.
-
Slowly lower the injection needle to the target depth.
-
Infuse the desired volume of this compound or CTAP solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and place the mouse on a warming pad for recovery.
Tail-Flick Test for Antinociception
This assay is commonly used to assess the antagonist effects of this compound and CTAP against opioid-induced analgesia.
Materials:
-
Tail-flick apparatus (radiant heat source or warm water bath)
-
Restraining device for the mouse or rat
-
µ-opioid agonist (e.g., morphine sulfate)
-
This compound or CTAP solution
Procedure:
-
Acclimatize the animal to the testing environment and restraining device.
-
Establish a baseline tail-flick latency by applying the heat source to the tail and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer the µ-opioid agonist (e.g., morphine, subcutaneously or intraperitoneally).
-
At the time of peak agonist effect, administer this compound or CTAP (e.g., via i.c.v. injection).
-
At predetermined time points after antagonist administration, re-measure the tail-flick latency.
-
A reduction in the tail-flick latency compared to the agonist-only group indicates antagonism of the analgesic effect.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of µ-opioid receptor antagonism and a typical experimental workflow for comparing this compound and CTAP.
Caption: µ-Opioid Receptor Antagonist Signaling Pathway.
Caption: In Vivo Comparison Workflow for this compound and CTAP.
References
Ctop's Target Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comparative analysis of Ctop, a widely used peptidic opioid antagonist, with a focus on the evidence for its selectivity, particularly in the context of knockout models.
This compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its utility in research hinges on its ability to specifically block this receptor subtype without significantly affecting δ-opioid receptors (DOR) or κ-opioid receptors (KOR). This selectivity is crucial for dissecting the specific roles of the μ-opioid system in various physiological and pathological processes.
In Vitro Selectivity Profile of this compound
The primary evidence for this compound's selectivity comes from in vitro binding assays. These studies measure the affinity of a ligand for its receptor, with a lower inhibition constant (Ki) indicating a higher affinity. As the following table illustrates, this compound exhibits a remarkably high affinity for the μ-opioid receptor, while its affinity for the δ-opioid receptor is negligible.
| Ligand | Receptor Subtype | Inhibition Constant (Ki) (nM) | Reference |
| This compound | μ-opioid receptor | 0.96 | [1] |
| δ-opioid receptor | >10,000 | [1] |
This vast difference in binding affinity, with a selectivity ratio of over 10,000-fold for the μ-opioid receptor over the δ-opioid receptor, establishes this compound as a highly selective pharmacological tool in controlled in vitro environments.[1]
Evidence for Selectivity in Knockout Models: An Indirect but Compelling Case
Numerous studies have demonstrated that the physiological and behavioral effects of μ-opioid receptor agonists, such as morphine, are completely abolished in mice lacking the Oprm1 gene. For instance, morphine-induced analgesia, a hallmark effect mediated by the μ-opioid receptor, is absent in these knockout animals.
In wild-type mice, this compound effectively antagonizes morphine-induced analgesia. Given that the target of both morphine's agonistic action and this compound's antagonistic action is the μ-opioid receptor, it can be confidently inferred that this compound would have no discernible effect in a μ-opioid receptor knockout model, as its molecular target is absent.
The following table summarizes the observed effects of this compound in wild-type mice and the strongly predicted effects in μ-opioid receptor knockout mice based on the established pharmacology of the μ-opioid system.
| Experimental Model | Treatment | Observed/Predicted Effect | Rationale |
| Wild-Type Mice | This compound | Antagonism of morphine-induced analgesia | This compound blocks the μ-opioid receptor, preventing morphine from binding and eliciting its analgesic effect. |
| μ-Opioid Receptor Knockout Mice | This compound | Predicted: No effect | The molecular target for this compound, the μ-opioid receptor, is absent. Therefore, this compound cannot exert any pharmacological activity. |
| μ-Opioid Receptor Knockout Mice | Morphine | No analgesic effect | The absence of the μ-opioid receptor prevents morphine from producing analgesia. |
This indirect evidence from knockout models provides a powerful validation of this compound's selectivity in a complex in vivo system.
Experimental Protocols
To aid researchers in designing experiments to investigate the selectivity of this compound or other compounds, a detailed protocol for assessing the antagonism of morphine-induced analgesia using the tail-flick test is provided below. This protocol can be adapted for use with wild-type and knockout mouse models.
Protocol: Assessment of this compound's Antagonism of Morphine-Induced Analgesia via the Tail-Flick Test
1. Animals:
-
Male C57BL/6J mice (8-10 weeks old) for wild-type studies.
-
Male μ-opioid receptor knockout (Oprm1-/-) mice and their wild-type littermates (8-10 weeks old) for knockout studies.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Morphine sulfate (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Tail-flick analgesia meter
-
Animal scale
-
Microsyringes for intracerebroventricular (i.c.v.) injection
-
Syringes and needles for subcutaneous (s.c.) injection
3. Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration for i.c.v. administration (e.g., 1 µg/µL).
-
Dissolve morphine sulfate in sterile saline to the desired concentration for s.c. administration (e.g., 1 mg/mL).
4. Experimental Procedure:
-
Habituation: Acclimate the mice to the experimental room and the tail-flick apparatus for at least 30 minutes before testing.
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse. This is the time it takes for the mouse to flick its tail away from a radiant heat source. An average of three readings, taken at least 5 minutes apart, should be used. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
This compound Administration (i.c.v.):
-
Anesthetize the mouse lightly with isoflurane.
-
Using a stereotaxic frame, perform an intracerebroventricular (i.c.v.) injection of this compound (e.g., 1 µg in 1 µL) or vehicle (saline) into the lateral ventricle.
-
-
Morphine Administration (s.c.):
-
15 minutes after the i.c.v. injection, administer morphine (e.g., 5 mg/kg) or vehicle (saline) subcutaneously.
-
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after morphine administration (e.g., 15, 30, 45, and 60 minutes).
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups (Vehicle + Saline, Vehicle + Morphine, this compound + Morphine) using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
5. Application to Knockout Models:
-
The same protocol can be applied to μ-opioid receptor knockout mice and their wild-type littermates.
-
In this case, the expected outcome is that morphine will produce a significant analgesic effect in wild-type mice, which will be blocked by this compound. In contrast, morphine will have no analgesic effect in the knockout mice, and the administration of this compound will likewise produce no effect.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the μ-opioid receptor and the workflow of the described experiment.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for assessing this compound's antagonism.
References
Comparative Potency of Ctop Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potency of a selective antagonist like Ctop (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is crucial for interpreting experimental results and advancing drug discovery. This compound is a potent and highly selective antagonist of the μ-opioid receptor (MOR), a key target in pain management and addiction research.
This guide provides a comparative overview of this compound's potency in different cellular contexts, supported by experimental data from the literature. It also includes detailed experimental protocols for assessing antagonist potency and visual diagrams of the underlying signaling pathways and experimental workflows.
Potency of this compound: A Comparative Analysis
| Cell Line/Tissue Preparation | Receptor Type | Potency Metric | Value (nM) |
| Rat Brain Membranes | μ-opioid | Ki | 0.96 |
| Rat Brain Membranes | δ-opioid | Ki | >10,000 |
| HEK293 cells expressing human μ-opioid receptor (HEK-MOR) | human μ-opioid | Not specified | Used for antagonism studies |
| MCF-7 (human breast cancer cells) | endogenous μ-opioid | Not specified | Studied for effects on MOR expression |
Note: The Ki value in rat brain membranes demonstrates this compound's high selectivity for the μ-opioid receptor over the δ-opioid receptor. The use of this compound in HEK-MOR and MCF-7 cells confirms its activity in these human cell lines, although specific potency values were not provided in the cited contexts.
Experimental Protocols
Determining the potency of a competitive antagonist like this compound typically involves radioligand binding assays or functional assays.
Radioligand Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the μ-opioid receptor.
1. Cell Culture and Membrane Preparation:
-
Culture cells expressing the μ-opioid receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human MOR) to a density of 80-90% confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled μ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO or [³H]naloxone).
-
Add increasing concentrations of this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Data Acquisition and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Mu-opioid receptor signaling pathway.
Caption: Workflow for determining antagonist potency.
Safety Operating Guide
Proper Disposal Procedures for Ctop
Disclaimer: The following procedures are based on a hypothetical substance, "Ctop," as no specific information for a chemical with this name was found in public resources. These guidelines are derived from general best practices for laboratory chemical waste management and are intended to serve as a comprehensive template. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance on any chemical you handle.
This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory chemical "this compound." The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Waste Identification and Characterization
The first critical step in proper disposal is to identify and characterize the waste.[1] For the purposes of this guide, "this compound" is assumed to be a non-acutely hazardous chemical powder.
Waste Streams Containing this compound:
-
Unused or Expired this compound: Pure, unadulterated this compound powder.
-
This compound Solutions: Solutions containing dissolved this compound. The solvent used will also determine the waste category.
-
Chemically Contaminated Items: Solid waste such as gloves, pipette tips, and bench paper that have come into contact with this compound.[2]
Personal Protective Equipment (PPE)
When handling any form of this compound waste, appropriate personal protective equipment must be worn to minimize exposure.[3]
-
Standard Laboratory Attire: Lab coat, long pants, and closed-toe shoes.
-
Eye Protection: Safety goggles are mandatory. A face shield should be used in conjunction with goggles when there is a splash hazard.[2]
-
Gloves: Chemically resistant gloves appropriate for the solvents being used with this compound.
-
Respiratory Protection: If handling large quantities of this compound powder outside of a certified chemical fume hood, a respirator may be required. Consult the SDS and your institution's EHS for specific recommendations.
Step-by-Step Disposal Procedures
Unused or Expired this compound (Solid Waste)
-
Containerization: Place the original container of unused or expired this compound in a secondary, sealable, and chemically compatible container.
-
Labeling: Affix a "Hazardous Waste" label to the outer container.[3][4] The label must include:
-
The words "Hazardous Waste"[4]
-
The full chemical name ("this compound")
-
The accumulation start date
-
The hazard characteristics (e.g., Toxic, Flammable - based on the solvent if in solution)
-
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA).[4]
This compound Solutions (Liquid Waste)
-
Segregation: Do not mix this compound solutions with other incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be kept separate.
-
Containerization: Collect this compound solutions in a dedicated, leak-proof waste container with a secure screw-top cap.[4] The container must be made of a material that is chemically compatible with the solvents used.
-
Labeling: Attach a "Hazardous Waste" label to the container with the following information:
-
The words "Hazardous Waste"
-
The names of all chemical constituents, including solvents, with their approximate percentages.
-
The accumulation start date.
-
The relevant hazard warnings (e.g., Flammable, Toxic).
-
-
Storage: Keep the waste container closed at all times, except when adding waste.[4] Store it in the designated SAA.
Chemically Contaminated Items (Solid Waste)
-
Designation: Items such as gloves, bench paper, and pipette tips contaminated with this compound are considered hazardous waste.[2][3]
-
Containerization: Place these items in a durable, leak-proof plastic bag or a designated solid waste container.
-
Labeling: Label the bag or container as "Hazardous Waste" and list the chemical contaminants ("Chemically Contaminated Items with this compound").[2]
-
Storage: Store the sealed container in the SAA.
Satellite Accumulation Area (SAA) Management
The SAA is a designated laboratory area for the temporary storage of hazardous waste.[4]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling.[6]
-
Container Removal: Once a waste container is full, it must be removed from the SAA within three days.[4] Partially filled containers can remain in the SAA for up to one year.[4]
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for hazardous waste accumulation based on federal and state regulations. Always verify these limits with your local EHS department.
| Parameter | Limit | Description |
| SAA Volume Limit | 55 gallons | Maximum volume of non-acute hazardous waste that can be accumulated in an SAA.[5] |
| Acutely Hazardous Waste Limit | 1 quart | Maximum volume of acutely hazardous waste that can be accumulated in an SAA.[5] |
| Generator Status: VSQG | ≤ 100 kg/month | Very Small Quantity Generators produce no more than 100 kg of hazardous waste per month.[1] |
| Generator Status: SQG | > 100 kg and < 1000 kg/month | Small Quantity Generators produce between 100 and 1000 kg of hazardous waste per month.[1] |
| Generator Status: LQG | ≥ 1000 kg/month | Large Quantity Generators produce 1000 kg or more of hazardous waste per month.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. enviroserve.com [enviroserve.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. usalab.com [usalab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling Ctop
Topic: Personal Protective Equipment for Handling CTOP
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive safety protocols for handling this compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While this compound is not classified as a hazardous substance by all suppliers, adherence to these guidelines is crucial to minimize exposure and ensure a safe working environment.
Hazard Identification and Safety Precautions
While formal hazard classification may be absent, potential health effects from exposure to peptide compounds like this compound warrant caution. These may include irritation to the respiratory tract, skin, and eyes upon contact with the dust or solution.[1] Therefore, a thorough risk assessment should be conducted before handling.
Summary of Potential Hazards:
| Hazard Type | Description |
| Inhalation | May cause respiratory tract irritation.[1] |
| Skin Contact | May cause skin irritation.[1] |
| Eye Contact | May cause eye irritation.[1] |
| Ingestion | May be harmful if swallowed. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to be worn at all times when handling this compound in a laboratory setting.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.
-
Body Protection: A standard laboratory coat should be worn. Ensure it is buttoned to protect underlying clothing.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
Handle the solid form of this compound in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Use appropriate tools for weighing and transferring the powder.
-
When reconstituting, add the solvent slowly to the vial containing the peptide to prevent splashing.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a fume hood.
-
Avoid direct contact with the substance.
-
Keep containers of this compound closed when not in use.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
